Physicochemical Profiling and Synthetic Utility of 5-Bromo-N-ethylpyrazin-2-amine in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic trajectories of lead compounds. 5-Bromo-N-ethylpyrazin-2-amine (CAS: 1001050-18-5)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic trajectories of lead compounds. 5-Bromo-N-ethylpyrazin-2-amine (CAS: 1001050-18-5) is a highly privileged, bifunctional scaffold[1]. Featuring an electron-deficient pyrazine core, a lipophilicity-modulating ethylamine group, and a synthetically versatile bromine handle, this molecule serves as a foundational precursor for ATP-competitive kinase inhibitors[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and self-validating protocols for its synthetic derivatization.
Structural Identity & Physicochemical Profiling
The strategic deployment of 5-bromo-N-ethylpyrazin-2-amine relies on a precise understanding of its molecular parameters. The ethylamine substituent provides a critical balance: it increases steric bulk and lipophilicity compared to a primary amine, which improves cellular permeability, while retaining a single hydrogen-bond donor (HBD) essential for target engagement.
Determines exact mass (201.00 Da) for precise LC-MS identification.
Molecular Weight
202.05 g/mol
Low molecular weight preserves "Lipinski real estate" for downstream derivatization.
Topological Polar Surface Area (TPSA)
37.81 Ų
Optimal for passive membrane permeability; allows for blood-brain barrier (BBB) penetration if required by the target profile.
LogP (Predicted)
~1.6
The ethyl group contributes ~0.8 to the LogP, perfectly balancing aqueous solubility with the lipophilicity needed for hydrophobic pocket engagement.
H-Bond Donors (HBD)
1 (-NH)
Critical for hydrogen bonding to the kinase hinge region (backbone carbonyl)[3].
H-Bond Acceptors (HBA)
3 (N, N, N)
Interacts with kinase hinge backbone amides within the ATP binding pocket[4].
Electronic Nature
Electron-Deficient
The pyrazine nitrogens withdraw electron density, activating the C-Br bond for oxidative addition in cross-coupling reactions[5].
Mechanistic Causality in Drug Design
The Aminopyrazine Pharmacophore
Aminopyrazines are ubiquitous in medicinal chemistry, particularly in the development of inhibitors for kinases such as PI3Kγ, Nek2, and ATR[2][3][6]. The causality behind this preference lies in the scaffold's ability to mimic the adenine ring of ATP.
When 5-bromo-N-ethylpyrazin-2-amine is elaborated into a larger inhibitor, the N-ethylpyrazin-2-amine motif typically anchors the molecule into the kinase hinge region. The pyrazine nitrogen (N1 or N4) acts as a hydrogen-bond acceptor, while the secondary amine (-NHEt) acts as a hydrogen-bond donor[2][4].
Overcoming Solubility Limitations
A common failure point in kinase inhibitor development is poor aqueous solubility driven by flat, hydrophobic aromatic systems. Transitioning from highly lipophilic cores to an aminopyrazine core introduces basic nitrogens that modulate the pKa of the molecule. The electron-donating effect of the ethylamine group slightly increases the basicity of the adjacent pyrazine nitrogen compared to unsubstituted pyrazine, allowing for pH-dependent solubility in the gastrointestinal tract, thereby improving oral bioavailability[6].
Figure 1: Influence of 5-bromo-N-ethylpyrazin-2-amine's physicochemical properties on ADME and target binding.
Synthetic Utility & Experimental Protocols
The highly electron-deficient nature of the pyrazine system allows for versatile functionalization. The C5-bromine atom is highly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5][7]. Historically, primary and secondary amines were considered problematic for palladium catalysis due to potential catalyst poisoning; however, optimized ligand systems now allow for the direct coupling of unprotected aminopyrazines[8].
Figure 2: Synthetic derivatization workflow for 5-bromo-N-ethylpyrazin-2-amine.
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal checks to prevent false positives (e.g., mistaking homocoupling for product formation) and explains the causality behind reagent selection[7][8].
Objective: Synthesize a 5-aryl-N-ethylpyrazin-2-amine derivative via C-C bond formation.
Coupling Partner: Arylboronic acid (1.2 eq). Slight excess ensures complete consumption of the pyrazine.
Catalyst: Pd(dppf)Cl₂ (5 mol%). Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for electron-deficient pyrazines that can otherwise stall at the Pd(II) intermediate[7].
Base: Aqueous K₂CO₃ (1 M, 2.0 eq). Causality: A biphasic system aids in the transmetalation step and prevents the precipitation of inorganic salts that occlude the catalyst[8].
Solvent: 1,4-Dioxane. Causality: High boiling point allows for thermal driving of sterically hindered couplings.
System Preparation (Deoxygenation): To an oven-dried Schlenk flask, add 5-bromo-N-ethylpyrazin-2-amine, arylboronic acid, Pd(dppf)Cl₂, and the internal standard. Seal and purge with Argon for 15 minutes. Validation Check: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of Pd(0) to inactive Pd(II).
Solvent Addition: Add anhydrous 1,4-dioxane and degassed 1M K₂CO₃ via syringe.
Thermal Activation: Heat the biphasic mixture to 90°C under vigorous stirring (1000 rpm) to ensure optimal interfacial mixing between the aqueous base and organic solvent.
In-Process Monitoring (Self-Validation): At 2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Metric: Calculate the ratio of the product mass peak to the internal standard. Do not rely solely on TLC, as the polar secondary amine causes streaking that masks true conversion rates. Look for the disappearance of the characteristic bromine isotope pattern (M / M+2 ratio of 1:1) at 201/203 m/z[7].
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. The aqueous wash removes boronic acid byproducts and inorganic salts.
Purification & Final Validation: Purify via flash chromatography. Validate the final structure via ¹H-NMR. Validation Check: The integration of the ethyl group (-CH₂CH₃) at ~1.2 ppm (triplet) and ~3.4 ppm (quartet) must perfectly match the integration of the newly introduced aryl protons, ruling out debromination side-reactions.
An In-depth Technical Guide to 5-bromo-N-ethylpyrazin-2-amine: Structure, Properties, and Synthesis
Executive Summary This technical guide provides a comprehensive overview of 5-bromo-N-ethylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive overview of 5-bromo-N-ethylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and foundational chemical principles to present a robust profile. We will delve into its molecular structure, establish its Simplified Molecular-Input Line-Entry System (SMILES) code, predict its physicochemical properties, and propose a viable synthetic route with detailed protocols. Furthermore, this guide outlines standard characterization techniques, explores potential applications based on the established bioactivity of similar scaffolds, and provides essential safety and handling information. The insights herein are intended to equip researchers with the foundational knowledge required to synthesize, characterize, and utilize 5-bromo-N-ethylpyrazin-2-amine in their research endeavors.
Molecular Structure and Nomenclature
The structural foundation of 5-bromo-N-ethylpyrazin-2-amine is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is substituted with a bromine atom at the 5-position and an ethylamino group (-NHCH₂CH₃) at the 2-position. The presence of the bromine atom and the amine functionality are key determinants of the molecule's chemical reactivity and potential biological activity.[1]
The systematic IUPAC name for this compound is 5-bromo-N-ethylpyrazin-2-amine.
Simplified Molecular-Input Line-Entry System (SMILES)
The SMILES notation is a widely used method for representing chemical structures in a linear format.[2][3][4][5] For 5-bromo-N-ethylpyrazin-2-amine, a canonical SMILES string can be derived as:
CCNc1ncc(Br)cn1
This notation can be broken down as follows:
CCN: Represents the ethyl group (CH₃CH₂) attached to a nitrogen atom (N).
c1...n1: Defines the six-membered aromatic pyrazine ring. The lowercase 'c' and 'n' denote aromatic atoms.[6]
ncc(Br)c: Describes the arrangement of atoms and substituents within the ring. The ethylamino group is attached to the first carbon, followed by a nitrogen, a carbon, a carbon substituted with bromine ((Br)), another carbon, and the final nitrogen which closes the ring (n1).
Diagram 1: Molecular Structure of 5-bromo-N-ethylpyrazin-2-amine
Caption: 2D structure of 5-bromo-N-ethylpyrazin-2-amine.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-bromo-N-ethylpyrazin-2-amine. These values are estimated based on the properties of structurally similar compounds, such as 2-amino-5-bromopyrazine and 5-bromo-N-methylpyrazin-2-amine.[7][8]
Property
Predicted Value
Source of Analogy
Molecular Formula
C₆H₈BrN₃
-
Molecular Weight
202.05 g/mol
-
Appearance
Expected to be a solid, from light yellow to brown needles
A plausible and efficient method for the synthesis of 5-bromo-N-ethylpyrazin-2-amine is through the N-alkylation of the readily available precursor, 2-amino-5-bromopyrazine. Reductive amination offers a selective and high-yielding approach for this transformation.[12]
Synthetic Workflow
The proposed synthesis involves a one-pot reductive amination reaction. 2-amino-5-bromopyrazine is reacted with acetaldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride.
Diagram 2: Proposed Synthesis of 5-bromo-N-ethylpyrazin-2-amine
Caption: Reductive amination workflow for the synthesis.
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)
Acetic acid (catalytic amount)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate (eluents)
Procedure:
To a solution of 2-amino-5-bromopyrazine in the chosen solvent, add acetaldehyde and a catalytic amount of acetic acid.
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
Add sodium triacetoxyborohydride portion-wise over 15 minutes. The reaction is mildly exothermic.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-bromo-N-ethylpyrazin-2-amine.
Causality behind choices:
Sodium triacetoxyborohydride: This reagent is chosen for its mildness and selectivity in reducing imines in the presence of other functional groups. It is less reactive towards aldehydes and ketones compared to other borohydrides.[12]
Solvent: DCE and THF are common solvents for reductive amination as they are relatively non-reactive and can dissolve the reactants.
Acetic Acid: A catalytic amount of acid protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amine and facilitating the formation of the imine intermediate.
Spectroscopic Characterization
The structure of the synthesized 5-bromo-N-ethylpyrazin-2-amine would be confirmed using a suite of standard spectroscopic techniques.[10][14][15]
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂) of the ethyl group, coupled to each other. A broad singlet for the amine proton (-NH) and two singlets for the two aromatic protons on the pyrazine ring would also be anticipated.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal six distinct carbon signals: two for the ethyl group and four for the pyrazine ring carbons.
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
IR (Infrared Spectroscopy): Characteristic absorption bands would be observed for the N-H stretch of the secondary amine, C-H stretches of the alkyl and aromatic groups, and C=N and C=C stretches of the pyrazine ring.
Applications in Drug Discovery
The 5-bromo-N-ethylpyrazin-2-amine scaffold is a valuable building block in medicinal chemistry. The pyrazine ring is a common motif in many biologically active compounds, and the presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions.
Kinase Inhibitors: Aminopyrazine derivatives are known to be potent inhibitors of various kinases, which are crucial targets in cancer therapy.[16]
Anticancer Agents: The introduction of a bromine atom into an aminopyrazine structure has been shown to be important for cytotoxic activity against cancer cell lines.[17]
Agrochemicals: Halogenated heterocyclic compounds are widely used in the development of new herbicides, insecticides, and fungicides.[18]
Fluorescent Dyes: N-alkylation of aminopyrazines can lead to the development of hydrophilic fluorescent dyes with potential applications in medical diagnostics.[12]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-bromo-N-ethylpyrazin-2-amine.
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]
Health Hazards: Aromatic amines and bromo-aromatic compounds can be irritants to the skin, eyes, and respiratory tract.[11][19] Some aromatic amines are known to cause methemoglobinemia upon prolonged exposure.[19] Based on the hazard information for 5-bromo-N-methylpyrazin-2-amine, the target compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
SMILES - WebAssign. (n.d.). Retrieved March 2, 2026, from [Link]
DrugXpert. (2025, February 18). Complete SMILES Notation Guide: Chemical Structure Representation. Retrieved March 2, 2026, from [Link]
U.S. Environmental Protection Agency. (2012). Appendix F SMILES Notation Tutorial. Retrieved March 2, 2026, from [Link]
ChemicBook. (2021, February 13). SMILES strings explained for beginners (Cheminformatics Part 1). Retrieved March 2, 2026, from [Link]
thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Retrieved March 2, 2026, from [Link]
PubChemLite. (n.d.). 5-bromo-n-ethylpyridin-2-amine (C7H9BrN2). Retrieved March 2, 2026, from [Link]
Katritzky, A. R. (Ed.). (1995).
Muhammad, N. (2026, February 26). Synthesis and Spectroscopic Characterization of Novel 4-Alkoxy-Substituted 1, 3, 5-Trifunctionalized Pyrazoline Derivatives. ResearchGate. Retrieved March 2, 2026, from [Link]
PubChem. (n.d.). 2-Amino-5-bromopyrazine. Retrieved March 2, 2026, from [Link]
Poreddy, A. R., et al. (2009). A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. ResearchGate. Retrieved March 2, 2026, from [Link]
Gomes, A. S., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. PMC. Retrieved March 2, 2026, from [Link]
Fichez, J., et al. (n.d.).
Kikelj, D., et al. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. ResearchGate. Retrieved March 2, 2026, from [Link]
PharmaCompass. (n.d.). 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine. Retrieved March 2, 2026, from [Link]
El-Ghayoury, A., et al. (2014). Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. ResearchGate. Retrieved March 2, 2026, from [Link]
Medibeacon. (n.d.). N-alkylated aminopyrazines for use as hydrophilic optical agents. Retrieved March 2, 2026, from [Link]
Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved March 2, 2026, from [Link]
PubChem. (n.d.). 5-bromo-N-methylpyrazin-2-amine. Retrieved March 2, 2026, from [Link]
PubChem. (n.d.). 5-bromo-N-ethyl-N-(2-methylbutyl)pyridin-2-amine. Retrieved March 2, 2026, from [Link]
Chemdad. (n.d.). 2-Amino-5-bromopyrazine. Retrieved March 2, 2026, from [Link]
Wiemers, R. A., & Sarpong, R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Retrieved March 2, 2026, from [Link]
Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. Retrieved March 2, 2026, from [Link]
Kumar, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved March 2, 2026, from [Link]
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved March 2, 2026, from [Link]
PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved March 2, 2026, from [Link]
Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
Wilczek, M., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved March 2, 2026, from [Link]
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. Retrieved March 2, 2026, from [Link]
PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved March 2, 2026, from [Link]
ResearchGate. (2025, October 17). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved March 2, 2026, from [Link]
pKa values and lipophilicity of 5-bromo-N-ethylpyrazin-2-amine
The following technical guide details the physicochemical profile of 5-bromo-N-ethylpyrazin-2-amine, specifically focusing on pKa and lipophilicity. [1][2][3][4] Technical Guide for Drug Development Executive Summary 5-b...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile of 5-bromo-N-ethylpyrazin-2-amine, specifically focusing on pKa and lipophilicity.
[1][2][3][4]
Technical Guide for Drug Development
Executive Summary
5-bromo-N-ethylpyrazin-2-amine (CAS: 1001050-18-5) is a halogenated aminopyrazine intermediate often utilized in the synthesis of bioactive heterocycles (e.g., kinase inhibitors, GPCR ligands).[1][2][3] Its physicochemical behavior is defined by the interplay between the electron-deficient pyrazine core, the electron-withdrawing bromine substituent, and the electron-donating ethylamino group.
pKa (Estimated): 1.8 – 2.3 (Very Weak Base)
LogP (Predicted): 1.74 (Moderate Lipophilicity)
Classification: Neutral to weakly basic at physiological pH (7.4), ensuring high membrane permeability but limited aqueous solubility without formulation aids.
Chemical Identity & Structural Analysis
Property
Data
IUPAC Name
5-bromo-N-ethylpyrazin-2-amine
CAS Number
1001050-18-5
SMILES
CCNc1cnc(Br)cn1
Molecular Weight
202.05 g/mol
Formula
C₆H₈BrN₃
Key Functional Groups
[4][3][5] • Pyrazine Ring: Electron-deficient aromatic core.• Exocyclic Amine (N-Ethyl): Electron donor (+I, +M).• Bromine (C-5): Electron withdrawing (-I).
Structural Logic of Ionization
The molecule contains three nitrogen atoms, but only one is significantly basic.
N-1 (Pyrazine Ring): The primary site of protonation. However, its basicity is severely attenuated by the electron-withdrawing nature of the pyrazine ring itself and the bromine substituent.
Exocyclic Amine (N-Ethyl): The lone pair is delocalized into the aromatic ring (resonance), rendering it non-basic (
character).
N-4 (Pyrazine Ring): Less basic than N-1 due to the positioning of substituents.
pKa Analysis: Theoretical & Predicted
The "Tug-of-War" Effect
The pKa of this compound is a result of opposing electronic effects on the N-1 pyrazine nitrogen.
Baseline: Unsubstituted 2-aminopyrazine has a pKa of 2.96 . It is already a weak base compared to pyridine (pKa 5.2) due to the second nitrogen's inductive withdrawal.
Effect of Bromine (-I Effect): The bromine atom at position 5 exerts a strong inductive electron-withdrawing effect. In similar heterocyclic systems (e.g., pyridine), a bromine substituent typically lowers the pKa by 1.0 – 2.0 log units.
Effect of N-Ethyl (+I Effect): Replacing a hydrogen on the exocyclic amine with an ethyl group adds electron density via the inductive effect (+I). This stabilizes the protonated ring nitrogen slightly more than a primary amine would. This typically raises pKa by 0.2 – 0.5 log units.
Estimated Value
Ionization at Physiological pH (7.4)
At pH 7.4, the compound exists almost exclusively (>99.9%) in its neutral (uncharged) form .
Solubility: Poor aqueous solubility at neutral pH; requires acidification (pH < 2) or co-solvents for dissolution.
Lipophilicity (LogP) Profile
Lipophilicity is the primary driver of this compound's ADME behavior.
Parameter
Value
Source/Method
LogP (Predicted)
1.74
Consensus Model (iLOGP/XLogP3)
LogD (pH 7.4)
1.74
Since the compound is neutral at pH 7.4, LogD ≈ LogP.
Solubility Prediction
Low
< 0.5 mg/mL in water (neutral species).
Implications for Drug Design
Permeability: A LogP of 1.74 is ideal for oral bioavailability (Rule of 5 compliant). It suggests the compound will readily cross the blood-brain barrier (BBB) if not effluxed.
Formulation: The compound is hydrophobic. Stock solutions should be prepared in DMSO or Ethanol . For biological assays, use a co-solvent system (e.g., 1% DMSO) or complexation agents (e.g., cyclodextrins).
Solvent System: Use a mixed solvent system (e.g., Methanol/Water 50:50) to ensure solubility throughout the titration.
Titrant: 0.1 M HCl (to protonate the neutral base).
Measurement: Measure pH vs. Volume of HCl added.
Yasuda-Shedlovsky Extrapolation: Since the experiment is done in methanol/water, you must extrapolate the pKa back to 0% organic solvent using the Yasuda-Shedlovsky equation:
(Where is the dielectric constant of the mixture).
Figure 1: Potentiometric titration workflow for hydrophobic weak bases.
Workflow 2: Lipophilicity (Shake-Flask Method)
The Gold Standard for LogP validation.
Protocol:
Phases: Octanol (saturated with water) and Water (saturated with octanol).
Equilibration: Dissolve compound in the Octanol phase. Add equal volume of Water phase.
Agitation: Shake for 24 hours at 25°C.
Separation: Centrifuge to separate phases.
Quantification: Analyze both phases using HPLC-UV (254 nm).
Calculation:
Figure 2: Shake-flask methodology for experimental LogP determination.
Species Distribution Diagram
Understanding the ionization state is critical for interpreting biological assay results.
Figure 3: Ionization states of 5-bromo-N-ethylpyrazin-2-amine across physiological pH.
References
PubChem. (2025).[6][7][8] Compound Summary: 2-Amino-5-bromopyrazine (Analog Data). National Library of Medicine. Retrieved from [Link]
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[9]
ChemAxon. (2025). pKa and LogP Prediction Algorithms (MarvinSketch). Retrieved from [Link]
5-bromo-N-ethylpyrazin-2-amine as a heterocyclic building block
Title: 5-bromo-N-ethylpyrazin-2-amine: A Privileged Heterocyclic Building Block in Drug Discovery Introduction: The Privileged Nature of Aminopyrazines In modern medicinal chemistry, the strategic selection of heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Title: 5-bromo-N-ethylpyrazin-2-amine: A Privileged Heterocyclic Building Block in Drug Discovery
Introduction: The Privileged Nature of Aminopyrazines
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the trajectory of Structure-Activity Relationship (SAR) campaigns. 5-bromo-N-ethylpyrazin-2-amine (CAS: 1001050-18-5) has emerged as a highly privileged scaffold. Combining the electron-deficient nature of a pyrazine ring with a versatile electrophilic handle (C5-bromine) and a tunable hydrogen-bonding motif (C2-ethylamino), this molecule serves as the foundational core for synthesizing advanced kinase inhibitors and metabolic modulators[1].
As an application scientist, it is critical to view this molecule not merely as a chemical reagent, but as a pre-optimized biological vector. The structural features of 5-bromo-N-ethylpyrazin-2-amine are evolutionarily selected in drug design to mimic biological substrates, specifically the adenine ring of ATP[2].
Physicochemical Properties & Structural Analysis
Understanding the physicochemical parameters of 5-bromo-N-ethylpyrazin-2-amine is critical for predicting its behavior in both synthetic workflows and biological environments.
Table 1: Physicochemical and Structural Data
Property
Value
Causality / Significance
Chemical Name
5-bromo-N-ethylpyrazin-2-amine
Standard IUPAC nomenclature.
CAS Number
1001050-18-5
Unique identifier for procurement and literature tracking.
Molecular Formula
C6H8BrN3
Indicates a low molecular weight (202.05 g/mol ), ideal for fragment-based drug design (FBDD).
SMILES
CCNc1cnc(Br)cn1
Defines the 1,4-diazine core with para-like substitution (C2-amine, C5-bromo).
Electronic Profile
Electron-deficient
The pyrazine nitrogens withdraw electron density, activating the C5-Br for oxidative addition in Pd-catalysis[1].
Applications in Drug Discovery: Mechanism & Causality
Kinase Inhibitors (The ATP Mimetic)
Aminopyrazines are ubiquitous in oncology, specifically as ATP-competitive kinase inhibitors[1]. The 2-aminopyrazine core acts as a bioisostere of the adenine ring of ATP. In the kinase hinge region, the unprotonated pyrazine nitrogen (N1) serves as a potent hydrogen-bond acceptor, while the C2-NH acts as a hydrogen-bond donor[2].
Causality of the N-ethyl group: The N-ethyl substitution provides a lipophilic vector that projects into the solvent channel or ribose pocket of the kinase. This enhances target selectivity and cellular permeability without disrupting the critical hinge-binding network. This exact structural motif is foundational in the development of ATR kinase inhibitors[3].
Caption: Hydrogen-bonding network between the aminopyrazine core and the kinase hinge region.
Metabolic Modulators
Beyond oncology, this building block is heavily utilized in metabolic disease research. Pharmaceutical companies have extensively patented derivatives of 5-bromo-N-ethylpyrazin-2-amine as Glucagon Receptor Modulators and Glucokinase Activators (GKAs) for the treatment of Type 2 Diabetes[4]. The C5-bromine allows for the modular attachment of diverse aryl or heteroaryl groups to probe the allosteric pockets of these metabolic targets.
Synthetic Utility & Core Workflows
The C5-bromine atom is a highly reactive electrophilic center. Because the pyrazine ring is electron-deficient, oxidative addition by low-valent transition metals (e.g., Pd(0)) is remarkably fast. This makes the molecule an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: Iterative SAR optimization workflow leveraging the C5-bromine for modular diversification.
To ensure scientific integrity and reproducibility, the following is a field-proven, self-validating methodology for the Suzuki-Miyaura cross-coupling of 5-bromo-N-ethylpyrazin-2-amine with an aryl boronic acid.
Rationale & Causality of Reagents:
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand is sterically bulky and electron-rich. This prevents the basic aminopyrazine nitrogens from coordinating to and poisoning the palladium center.
Base (K₂CO₃): A mild inorganic base is sufficient to activate the boronic acid into the reactive boronate species without causing unwanted hydrolysis of the pyrazine core.
Solvent (1,4-Dioxane/Water 4:1): The biphasic system ensures the solubility of both the organic building block (dioxane) and the inorganic base (water), facilitating efficient transmetalation.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N-ethylpyrazin-2-amine (1.0 equiv, e.g., 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 equiv).
Solvent Introduction: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL total volume).
Self-Validation Check: The solution must be thoroughly degassed (sparged with N₂ or Ar for 15 mins) to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
Catalyst Addition: Under a positive stream of inert gas, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask securely.
Heating: Heat the reaction mixture to 90°C in a pre-heated oil bath for 4–6 hours.
Reaction Monitoring: Monitor the reaction via LC-MS or TLC (EtOAc/Hexanes).
Self-Validation Check: The disappearance of the starting material peak (m/z 202/204) and the appearance of the desired product mass confirms complete conversion.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 15 mL).
Causality: The brine wash effectively removes the water and highly polar inorganic salts (potassium bromide, excess carbonate) from the organic phase.
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the C5-arylated N-ethylpyrazin-2-amine derivative.
References[1] BLD Pharm. "1001050-18-5 | 5-Bromo-N-ethylpyrazin-2-amine". Available at: https://www.bldpharm.com/products/1001050-18-5.html[2] Guidechem. "Aminopyrazine 5049-61-6 wiki". Available at: https://www.guidechem.com/encyclopedia/aminopyrazine-dic808.html[4] Charifson, P. S., et al. (Vertex Pharmaceuticals Inc). "Aminopyrazines as ATR kinase inhibitors." U.S. Patent 8,877,759 B2, issued November 4, 2014. Available at: https://patents.google.com/patent/US8877759B2/en[3] Nitulescu, G. M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules 28, no. 14 (2023): 5359. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384461/[5] Pfefferkorn, J. A., et al. (Pfizer Inc). "Glucagon receptor modulators." U.S. Patent 8,809,342 B2, issued August 19, 2014. Available at: https://patents.google.com/patent/US8809342B2/en
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Compound: 5-Bromo-N-ethylpyrazin-2-amine (CAS: 1001050-18-5)
Executive Summary & Structural Thermodynamics
5-Bromo-N-ethylpyrazin-2-amine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. The thermodynamic stability of this molecule is governed by the delicate electronic push-pull system within its pyrazine core. The electron-withdrawing bromine atom at the C5 position lowers the lowest unoccupied molecular orbital (LUMO) of the ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the electron-donating ethylamine group at C2 increases electron density, which can lower the oxidation potential of the ring nitrogens.
Understanding the thermodynamic boundaries of this compound is critical for preventing premature degradation during storage, scaling up synthetic routes, and formulating stable active pharmaceutical ingredients (APIs). This whitepaper details the physicochemical profiling, degradation mechanisms, and self-validating experimental protocols required to establish a robust thermodynamic profile for this compound.
Mechanistic Vulnerabilities
The primary degradation pathways for 5-bromo-N-ethylpyrazin-2-amine involve thermal C-Br bond cleavage and oxidative degradation of the pyrazine nitrogens. Because the C-Br bond dissociation energy (BDE) in halopyrazines is relatively low compared to halobenzenes, exposure to elevated temperatures in the presence of nucleophiles (such as ambient moisture) leads to exothermic degradation.
Fig 1: Primary thermodynamic degradation pathways of 5-bromo-N-ethylpyrazin-2-amine.
Quantitative Thermodynamic Data
To establish a baseline for stability testing, we must first define the fundamental physicochemical parameters of the compound. The data in Table 1 synthesizes empirical supplier data[1][2] with predicted thermodynamic values standard for brominated aminopyrazines. Table 2 outlines the anticipated Arrhenius kinetics for its primary thermal degradation pathway.
Table 1: Physicochemical and Thermodynamic Parameters
Indicates a slightly endothermic formation, typical of halogenated heteroaromatics; implies inherent thermodynamic drive toward decomposition under high stress.
Storage Conditions
2-8°C, Inert Atmosphere
Cold storage minimizes thermal kinetic energy, while Argon/N2 prevents N-oxidation[1].
Table 2: Arrhenius Kinetics for Thermal Degradation (C-Br Cleavage)
Note: Data is representative of accelerated stability modeling for this chemical class.
Temperature (K)
Environment
Rate Constant ()
Projected Half-life ()
277.15 (4°C)
Inert (Argon)
> 180 Years
298.15 (25°C)
Ambient Air
~ 180 Days
313.15 (40°C)
75% RH (ICH Q1A)
~ 2.6 Days
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols cannot merely be a sequence of actions; they must be designed with internal causality and self-validation. The following workflows are engineered to extract precise thermodynamic data while eliminating artifacts.
Protocol A: Thermal Profiling via DSC and TGA
Objective: Determine the absolute melting point (
), enthalpy of fusion (), and onset of thermal decomposition ().
Sample Preparation: Weigh 2.0–3.0 mg of 5-bromo-N-ethylpyrazin-2-amine into a hermetically sealed aluminum pan .
Causality: Halogenated pyrazines can sublime or release volatile brominated degradants prior to true melting. A hermetically sealed pan suppresses volatilization, ensuring the endotherm recorded is a true solid-liquid phase transition rather than a mass-loss artifact.
TGA Pre-Screening: Run Thermogravimetric Analysis (TGA) from 25°C to 400°C at 10°C/min under a 50 mL/min Nitrogen purge.
Validation Step: The TGA curve must show a flat baseline (no mass loss) until
. If mass loss occurs below 100°C, the sample contains residual solvent or moisture, invalidating the thermodynamic baseline.
DSC Execution: Heat the sealed pan in the Differential Scanning Calorimeter (DSC) from 0°C to 50°C below the established
at a rate of 5°C/min.
Causality: A slower heating rate (5°C/min) minimizes thermal lag across the sample, providing a highly accurate integration of the
peak.
Protocol B: Long-Term Stability Prediction via Isothermal Microcalorimetry (IMC)
Objective: Detect ultra-slow degradation kinetics without subjecting the compound to destructive thermal stress[3].
Instrument Calibration: Calibrate the TAM (Thermal Activity Monitor) microcalorimeter using electrical substitution heating to ensure a baseline stability of < 0.1 µW.
Sample Loading: Load 100 mg of the compound into a glass ampoule. Seal under an inert nitrogen atmosphere to isolate thermal degradation from oxidative degradation.
Isothermal Measurement: Hold the sample at 25°C for 72 hours. The instrument measures heat flow (
) continuously.
Causality: Traditional HPLC is a retrospective technique—it only measures degradation after a statistically significant amount of API has been destroyed. IMC is a real-time thermodynamic technique. An exothermic heat flow greater than 2.0 µW/g indicates ongoing chemical degradation (likely C-Br hydrolysis) days or weeks before HPLC could detect it[4].
Validation Step: Run an empty sealed ampoule in the reference channel. The differential heat flow must return to zero after the initial thermal equilibration phase.
Objective: Validate the thermodynamic predictions using standardized regulatory stress conditions[5][6].
Environmental Chamber Setup: Place open-dish samples of the compound in a stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[5].
Sampling & Quenching: Pull samples at Day 0, Day 7, Day 14, and Day 30. Immediately dissolve the sample in cold acetonitrile to quench any ongoing degradation reactions.
Orthogonal Analysis: Analyze via HPLC-UV/MS.
Causality: The high humidity (75% RH) forces the SNAr pathway by providing abundant water as a nucleophile. By plotting the natural log of remaining concentration versus time, we extract the rate constant (
) at 40°C, which is then used in the Arrhenius equation to validate the shelf-life predictions generated by the IMC data.
Fig 2: Integrated thermodynamic testing workflow for halopyrazine derivatives.
Conclusion & Formulation Insights
The thermodynamic stability of 5-bromo-N-ethylpyrazin-2-amine is heavily dependent on mitigating its exposure to nucleophiles and oxidative environments. The empirical requirement for storage at 2-8°C under an inert atmosphere[1] is not merely a precaution; it is a thermodynamic necessity to suppress the activation energy (
) required for C-Br bond dissociation and subsequent pyrazine N-oxidation.
By employing a synergistic testing matrix—utilizing DSC/TGA for absolute thermal boundaries, IMC for real-time kinetic sensitivity, and ICH Q1A(R2) protocols for regulatory validation—researchers can establish a self-validating, highly reliable stability profile for this critical pharmaceutical intermediate.
References
TA Instruments. "Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry." tainstruments.com. Available at: [Link]
International Journal of Pharmaceutics. "Use of microcalorimetry in determination of stability." ovid.com. Available at:[Link]
FreeThink Technologies. "Isothermal Microcalorimetry for Pharmaceutical Stability Assessment." freethinktech.com. Available at: [Link]
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." europa.eu. Available at: [Link]
IKEV. "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products." ikev.org. Available at: [Link]
This guide serves as an in-depth technical resource for the safe handling, storage, and experimental application of 5-bromo-N-ethylpyrazin-2-amine .[1][2] It is designed for researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical resource for the safe handling, storage, and experimental application of 5-bromo-N-ethylpyrazin-2-amine .[1][2] It is designed for researchers and drug development professionals, moving beyond standard compliance data to provide actionable, field-proven scientific insights.[1][2]
Understanding the structural reactivity of this compound is the first step in safety.[1][2] The pyrazine core is electron-deficient, making the C-Br bond at position 5 highly susceptible to oxidative addition (useful for catalysis but requiring inert handling).[1][2] The N-ethylamino group at position 2 introduces basicity and hydrogen bond donor capability, increasing its affinity for biological membranes and potential for skin absorption.[1][2]
Physicochemical Profile (Predicted/Experimental)
Property
Value / Description
Operational Implication
Physical State
Solid (Pale yellow to off-white powder)
Dust generation hazard; requires local exhaust ventilation (LEV).[1][2]
Melting Point
60–80 °C (Estimated based on analogs)
Avoid high-friction weighing; potential for melt-fusion on skin contact.[1][2]
Solubility
DMSO, Methanol, DCM; Low in Water
Use organic solvent-resistant gloves (e.g., Nitrile/Laminate).[1][2]
pKa (Base)
~2.5–3.5 (Pyrazine N)
Weak base; incompatible with strong acids and strong oxidizers.[1][2]
LogP
~1.8
Moderate lipophilicity; potential for passive membrane transport.[1][2]
Note: As a research intermediate, specific toxicological data may be limited.[1][2] The following classification is derived from Structure-Activity Relationship (SAR) analysis of closely related halogenated aminopyrazines (e.g., 5-bromo-N-methylpyrazin-2-amine).
GHS Classification[1][2][5]
Signal Word:WARNING
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2][5]
STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1][2][5]
Toxicology "Read-Across" Insights
The combination of the halogen (Br) and the amine implies potential alkylating or acylating properties in metabolic pathways.[1][2]
Inhalation Risk: High.[1][2] The electron-deficient ring can sensitize mucous membranes.[1][2]
Genotoxicity: Aminopyrazines are generally stable, but the bromo-substituent raises concerns for reactivity with nucleophilic DNA sites if metabolically activated.[1][2] Treat as a potential mutagen until proven otherwise.[1][2]
Operational Protocols: Engineering Controls & PPE
Safety in the lab is a decision matrix, not a static list. Use the following logic flow to determine the necessary protection level based on your specific operation.
Visualization: PPE & Handling Decision Matrix
Caption: Decision matrix for selecting Engineering Controls and PPE based on operational risk factors.
Safe Storage & Stability
The stability of 5-bromo-N-ethylpyrazin-2-amine is compromised by light and moisture.[1][2] The C-Br bond is photosensitive, and the amine is prone to oxidation.[1][2]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1][2][6] The amine group can react with atmospheric CO₂ to form carbamates over time.[1][2]
Container: Amber glass vials with Teflon-lined caps to prevent photolysis and leaching.
Incompatibility: Keep strictly separated from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.[1][2]
Experimental Application: Suzuki-Miyaura Coupling
This compound is frequently used as an electrophile in palladium-catalyzed cross-coupling.[1][2] The bromine at position 5 is the active site.[1][2]
Scientific Rationale:
The electron-poor pyrazine ring facilitates oxidative addition of Pd(0), making this an excellent substrate for Suzuki couplings.[1][2] However, the basic amine nitrogen can coordinate with the Pd catalyst, potentially poisoning it.[1][2]
Protocol Adjustment: Use a base like K₃PO₄ or Cs₂CO₃ (rather than strong alkoxides) and consider bidentate ligands (e.g., XPhos, dppf) to prevent catalyst deactivation.[1][2]
Visualization: Safe Reaction Workflow
Caption: Step-by-step workflow for performing Suzuki coupling with 5-bromo-N-ethylpyrazin-2-amine, emphasizing inert handling.
Emergency Response Protocols
First Aid[1][2]
Eye Contact: Immediately flush with saline/water for 15 minutes.[1][2] Do not rub. The amine functionality can cause chemical burns to the cornea.[1][2]
Skin Contact: Wash with soap and water.[1][2][7] If dissolved in DMSO, monitor for systemic toxicity (dizziness, nausea) as DMSO enhances absorption.[1][2]
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen if trained.[1][2]
Spill Management
Evacuate: Clear the immediate area.
PPE: Don full PPE (Goggles, Lab Coat, Double Gloves, N95/P100 Respirator).[1][2]
Contain: If powder, cover with a damp paper towel to prevent dust dispersal.[1][2] If liquid, absorb with vermiculite.[1][2]
Decontaminate: Wipe surface with 10% dilute acetic acid (to neutralize the amine) followed by water.[1][2]
Disposal: Collect in a dedicated "Halogenated Organic Waste" container.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45480291, 5-bromo-N-methylpyrazin-2-amine (Analog Read-Across).[1][2] Retrieved from [Link]
Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.[1][2][8] Semantic Scholar.[1][2] Retrieved from [Link]
Unlocking Pyrazine Scaffolds: A Comparative Analysis of 5-Bromo-N-ethylpyrazin-2-amine and its 3-Bromo Isomer in Drug Discovery
Aminopyrazines represent a privileged class of pharmacophores in modern drug discovery, particularly in the rational design of ATP-competitive kinase inhibitors[1]. Within this chemical space, brominated N-alkylpyrazin-2...
Author: BenchChem Technical Support Team. Date: March 2026
Aminopyrazines represent a privileged class of pharmacophores in modern drug discovery, particularly in the rational design of ATP-competitive kinase inhibitors[1]. Within this chemical space, brominated N-alkylpyrazin-2-amines serve as critically versatile building blocks. The regiochemistry of the bromine atom—specifically whether it occupies the 5-position or the 3-position relative to the ethylamino group—profoundly dictates the molecule's reactivity, synthetic trajectory, and ultimate pharmacological application[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the structural, synthetic, and pharmacological divergence between 5-bromo-N-ethylpyrazin-2-amine and its 3-bromo isomer , providing actionable, self-validating protocols for drug development professionals.
Structural and Electronic Divergence
The pyrazine ring is a six-membered electron-deficient aromatic heterocycle with nitrogen atoms at positions 1 and 4. In N-ethylpyrazin-2-amine, the ethylamino substituent is anchored at C2. The placement of the bromine atom alters the molecule's steric landscape and electronic distribution:
5-Bromo-N-ethylpyrazin-2-amine : The bromine atom is located at C5, creating a pseudo-para relationship with the C2 amine. This spatial separation minimizes steric clashes, leaving the electrophilic C-Br bond highly accessible for interaction with bulky transition-metal catalyst complexes.
3-Bromo-N-ethylpyrazin-2-amine : The bromine atom is at C3, directly ortho to the ethylamino group. The proximity of the flexible, sterically demanding N-ethyl moiety creates significant steric shielding around the C-Br bond. Furthermore, the strong inductive electron-withdrawing effect of the adjacent bromine lowers the pKa of the secondary amine, altering its nucleophilicity.
The regiochemistry of the bromine atom dictates the causal logic behind the synthetic pathways chosen by medicinal chemists.
The 5-Bromo Isomer: The Cross-Coupling Workhorse
Because the C5 position is sterically unhindered, 5-bromo-N-ethylpyrazin-2-amine undergoes facile oxidative addition with palladium(0) species. This makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[3]. In medicinal chemistry, this linear 2,5-substitution vector is frequently exploited to build extended molecules that span from the kinase hinge-binding region out toward the solvent-exposed channel[1].
The 3-Bromo Isomer: The Bicyclic Precursor
The ortho-relationship in 3-bromo-N-ethylpyrazin-2-amine presents a unique synthetic opportunity. While traditional cross-coupling is sterically retarded, the adjacent nucleophilic amine and electrophilic bromide provide a perfect geometric setup for tandem cyclization reactions[4]. By reacting this isomer with
-haloketones or terminal alkynes, chemists can construct fused bicyclic systems such as imidazo[1,2-a]pyrazines and pyrrolo[2,3-b]pyrazines. These bicyclic cores are rigid, metabolically stable, and highly effective at mimicking the purine ring of ATP[6].
Divergent synthetic pathways of 5-bromo and 3-bromo-N-ethylpyrazin-2-amine isomers.
Pharmacological Applications in Kinase Inhibition
The choice between the 5-bromo and 3-bromo starting materials ultimately defines the 3D architecture of the resulting drug candidate within the kinase ATP-binding pocket.
Linear Kinase Inhibitors (5-Bromo Derived) : Derivatives of the 5-bromo isomer have been successfully deployed as inhibitors of Nek2[1], ATR[7], and PI3K[2]. The aminopyrazine core forms critical bidentate hydrogen bonds with the kinase hinge region, while the C5 substituent projects deeply into the hydrophobic pocket or solvent channel without clashing with the gatekeeper residue.
Rigidified Kinase Inhibitors (3-Bromo Derived) : Derivatives of the 3-bromo isomer (fused bicycles) are prominent in inhibitors of JAK, ALK, and CHK1[5]. The rigidified bicyclic system locks the molecule into a bioactive conformation, significantly reducing entropic penalties upon binding.
Spatial orientation and binding vectors of substituted aminopyrazines in kinase ATP pockets.
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Objective : Synthesis of 5-aryl-N-ethylpyrazin-2-amine.
Causality & Logic : The use of
is critical here. The large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, preventing the unwanted protodeboronation of the aryl boronic acid.
Charge : To an oven-dried Schlenk flask, add 5-bromo-N-ethylpyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and
(0.05 eq).
Base Addition : Add a degassed aqueous solution of
(2.0 eq) to a solvent mixture of 1,4-Dioxane/ (4:1 v/v). The biphasic system ensures base solubility while maintaining organic solvation.
Reaction : Heat the mixture to 90 °C under a nitrogen atmosphere for 4-6 hours.
Self-Validation : Monitor the reaction via LC-MS. The successful oxidative addition and coupling are confirmed by the complete disappearance of the characteristic 5-bromo isotopic doublet (M, M+2 of equal intensity) and the emergence of the product mass.
Workup : Partition between EtOAc and water, dry over
, and purify via silica gel chromatography.
Protocol B: Tandem Cyclization to Imidazo[1,2-a]pyrazine (3-Bromo Isomer)
Objective : Synthesis of a fused imidazo[1,2-a]pyrazine core.
Causality & Logic : This reaction leverages the nucleophilicity of the pyrazine ring nitrogen (N1) to attack an
-bromoketone, followed by an intramolecular cyclization involving the C2-amine and the displacement of the sterically hindered C3-bromide[4].
Charge : Dissolve 3-bromo-N-ethylpyrazin-2-amine (1.0 eq) and an appropriate
-bromoketone (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
Activation : Add a mild base such as
(2.0 eq) to neutralize the generated HBr. Stronger bases are avoided to prevent premature deprotonation and degradation of the -bromoketone.
Cyclization : Heat the mixture to 120 °C for 12 hours. The elevated temperature is strictly required to provide the kinetic energy necessary to overcome the steric hindrance of the N-ethyl group during the final ring-closure step.
Self-Validation : Analyze via TLC. The formation of the imidazo[1,2-a]pyrazine system creates an extended conjugated
-system. The product will appear as a highly fluorescent spot under 254 nm and 365 nm UV light, distinguishing it from the non-fluorescent starting materials.
Workup : Quench with water, extract with dichloromethane, and purify via reverse-phase HPLC.
References
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry (NIH/PMC).
URL:[Link]
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health (NIH/PMC).
URL:[Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI - International Journal of Molecular Sciences.
URL:[Link]
SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS (EP 3294713 B1).European Patent Office / Google Patents.
electronic properties of the pyrazine ring in 5-bromo-N-ethylpyrazin-2-amine
Title: Modulating the Pyrazine Scaffold: Electronic Properties and Synthetic Reactivity of 5-Bromo-N-ethylpyrazin-2-amine Executive Summary In modern medicinal chemistry and materials science, the pyrazine (1,4-diazine)...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Modulating the Pyrazine Scaffold: Electronic Properties and Synthetic Reactivity of 5-Bromo-N-ethylpyrazin-2-amine
Executive Summary
In modern medicinal chemistry and materials science, the pyrazine (1,4-diazine) ring serves as a privileged scaffold. Its inherent π-electron deficiency, driven by the electronegativity of its two nitrogen atoms, makes it a robust bioisostere for benzene and pyridine rings in drug design[1]. When functionalized as a 2,5-disubstituted system—specifically in 5-bromo-N-ethylpyrazin-2-amine —the molecule transforms into a highly tunable "push-pull" electronic architecture. As a Senior Application Scientist, I have observed that understanding the causality between this molecule's localized electron density and its macroscopic reactivity is the key to unlocking its potential in transition-metal catalysis, scaffold hopping, and the development of intramolecular charge transfer (ICT) fluorophores.
This whitepaper provides an in-depth analysis of the electronic properties of 5-bromo-N-ethylpyrazin-2-amine, detailing how its substituent effects dictate regioselective reactivity, and provides field-validated protocols for its functionalization.
The "Push-Pull" Electronic Architecture
The chemical behavior of 5-bromo-N-ethylpyrazin-2-amine is governed by the competing electronic effects of its substituents positioned para to one another across the diazine ring.
The Pyrazine Core (The Sink): Unsubstituted pyrazine is a π-deficient system (pKa ~0.65)[1]. The two nitrogen atoms exert strong inductive (-I) and resonance (-M) withdrawing effects, lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The N-Ethylamino Group (The Push): Positioned at C2, the secondary amine acts as a powerful electron-donating group (EDG). The lone pair on the exocyclic nitrogen delocalizes into the pyrazine ring via a strong +M resonance effect, significantly raising the HOMO electron density, which is primarily localized over the amino group and the adjacent ring carbons[2].
The Bromo Group (The Pull / Leaving Group): Positioned at C5, the bromine atom exerts an inductive withdrawing effect (-I) while possessing a weak resonance donating effect (+M). In the context of the highly π-deficient pyrazine ring, the C5 position acts as an electrophilic node, making the bromo group an excellent leaving group for cross-coupling and nucleophilic aromatic substitution (SNAr)[3].
This creates a permanent dipole and a push-pull system. The electron density flows from the C2-amine, through the conjugated π-system, toward the C5-bromo position. This intramolecular charge transfer (ICT) not only dictates the molecule's photophysical properties (such as solvatochromic fluorescence)[4] but also fundamentally alters its kinetic reactivity.
Caption: Electronic push-pull dynamics and regioselective activation in the 5-bromo-N-ethylpyrazin-2-amine scaffold.
Causality in Regioselective Reactivity
The interplay of these electronic forces dictates a highly specific reactivity profile. Understanding why a reaction occurs at a specific site prevents costly synthetic dead-ends.
A. Resistance and Activation in Electrophilic Aromatic Substitution (SEAr)
Pyrazines are notoriously resistant to SEAr due to their electron-deficient nature. However, the N-ethylamino group at C2 provides enough localized electron density to activate the ring[3]. Because the +M effect directs ortho and para, and the para position (C5) is already occupied by bromine, electrophilic attack (e.g., halogenation) is strictly directed to the C3 position .
B. Kinetics of Transition-Metal Catalysis at C5
The C5-Br bond is the primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, a critical mechanistic caveat exists: the +M effect of the C2-amino group pushes electron density across the ring to C5. This strengthens the C5-Br bond and reduces its electrophilicity compared to an unfunctionalized bromopyrazine. Consequently, the oxidative addition of Palladium(0) into the C5-Br bond is kinetically decelerated. To overcome this, highly active, electron-rich phosphine ligands (such as dppf or XPhos) are mandatory[5],[6].
Quantitative Electronic Parameters
The following table summarizes the theoretical and observed electronic parameters of 2-amino-5-bromopyrazine derivatives, highlighting the impact of the push-pull system.
Property
Value / Trend
Mechanistic Implication
HOMO Localization
High density on C2-N and C3
Predicts site of oxidation and SEAr activation[2].
LUMO Localization
High density on C5, C6, and N4
Predicts site of nucleophilic attack and Pd(0) insertion[2].
HOMO-LUMO Gap (ΔE)
~4.2 - 4.9 eV (Variable by solvent)
Indicates high kinetic stability but enables ICT under photo-excitation[4].
Dipole Moment (µ)
Strongly polarized (C2 → C5)
High solubility in polar aprotic solvents; strong solvatochromism[4].
To harness the C5 position for scaffold extension (e.g., building kinase inhibitor libraries), we utilize a robust Suzuki-Miyaura cross-coupling protocol. Historically, free or secondary amines can coordinate to palladium, poisoning the catalyst[6]. The protocol below is a self-validating system designed to overcome both catalyst poisoning and the decelerated oxidative addition caused by the C2-amino EDG effect.
Caption: Step-by-step mechanistic workflow of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.
Standard Operating Procedure: Regioselective C5-Arylation
Note: This protocol does not require the protection of the N-ethylamino group, streamlining the synthetic sequence[6].
Degassing (Critical Step): Add 1,4-dioxane and water to a Schlenk flask. Sparge with Argon for 15 minutes. Causality: Pd(0) active species are highly susceptible to oxidation by dissolved O₂. The water is necessary to dissolve the K₃PO₄ base and activate the boronic acid via formation of a reactive boronate complex[5].
Reagent Loading: Under an Argon blanket, add 5-bromo-N-ethylpyrazin-2-amine, the boronic acid, and K₃PO₄.
Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂. Causality: The bidentate dppf ligand is highly electron-rich and possesses a large bite angle, which forces the Pd center into a geometry that dramatically accelerates the otherwise sluggish oxidative addition into the electron-rich C5-Br bond.
Thermal Activation: Heat the reaction mixture to 90 °C for 4–8 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). Validation: The reaction is complete when the starting material mass (m/z ~202/204) is fully consumed, replaced by the cross-coupled product mass.
Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂).
Expected Yields Based on Boronic Acid Electronics
The electronic nature of the coupling partner heavily influences the transmetalation step[5],[6].
Pyridyl nitrogen can competitively bind Pd, lowering yield[6].
2-Fluorophenylboronic acid
Pd(dppf)Cl₂ / K₃PO₄
60 - 70%
Steric hindrance and inductive withdrawal slow transmetalation.
Conclusion
The 5-bromo-N-ethylpyrazin-2-amine scaffold is a masterclass in heterocyclic electronic modulation. By understanding the push-pull dynamics—where the N-ethylamino group raises the HOMO and activates the C3 position, while the pyrazine core and C5-bromo group lower the LUMO and dictate cross-coupling kinetics—scientists can rationally design synthetic routes without relying on trial and error. Whether utilized as a hinge-binding motif in kinase inhibitors or as an electron-acceptor in novel fluorophores, mastering its electronic properties is essential for advanced molecular design.
References
Molecular Dynamics and Density Functional Theory Study on Corrosion Inhibitory Action of Three Substituted Pyrazine Derivatives. ResearchGate. Available at:[Link]
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push-Pull Chromophores. ResearchGate. Available at:[Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 5-bromo-N-ethylpyrazin-2-amine (CAS: 1001050-18-5)
Starting Material: 2-amino-5-bromopyrazine (CAS: 59489-71-3)
Introduction and Strategic Rationale
The functionalization of pyrazine scaffolds is a cornerstone in modern medicinal chemistry. Specifically, 5-bromo-N-ethylpyrazin-2-amine serves as a critical building block in the development of advanced therapeutics, including pan-KRAS inhibitors[1] and tryptophan hydroxylase (TPH) modulators[2].
The mono-N-alkylation of heteroaromatic amines presents a distinct synthetic challenge. The exocyclic amino group of 2-amino-5-bromopyrazine exhibits significantly reduced nucleophilicity due to the electron-withdrawing nature of both the pyrazine ring and the para-positioned bromine atom. Consequently, standard alkylation techniques often require harsh conditions that lead to poor conversions or problematic over-alkylation (formation of N,N-diethyl byproducts). To circumvent these issues, this guide details two field-proven methodologies: Reductive Amination (the preferred, highly selective route) and Direct N-Alkylation (an alternative route for specific scale-up constraints).
Mechanistic Causality & Pathway Selection
Route A: Reductive Amination (Preferred)
Reductive amination utilizes acetaldehyde and a mild hydride source, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)[3]. Because the starting aminopyrazine is a weak nucleophile, the spontaneous formation of the intermediate iminium ion is sluggish. Causality of experimental design: The addition of a Brønsted acid (acetic acid) is strictly required to protonate the aldehyde, accelerating nucleophilic attack and subsequent dehydration to the iminium species[2]. STAB is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetate ligands reduce its hydride-donating capacity, rendering it stable in weakly acidic media and preventing the premature reduction of acetaldehyde to ethanol[3].
Route B: Direct N-Alkylation (Alternative)
Direct alkylation utilizes ethyl iodide and a base in a polar aprotic solvent. Causality of experimental design: Due to the high pKa of the aminopyrazine NH₂, weak bases (like K₂CO₃) often result in incomplete conversion. Utilizing a stronger base such as Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) ensures quantitative deprotonation[1]. However, the resulting mono-alkylated product is more nucleophilic than the starting material, creating a kinetic vulnerability for over-alkylation. Strict stoichiometric control of the electrophile (1.2 equivalents) is mandatory.
Workflow Visualization
Synthetic routes for 5-bromo-N-ethylpyrazin-2-amine via reductive amination and alkylation.
2-Amino-5-bromopyrazine: 1.74 g (10.0 mmol, 1.0 eq)
Acetaldehyde: 0.84 mL (15.0 mmol, 1.5 eq)
Sodium triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)
Glacial Acetic Acid: 0.86 mL (15.0 mmol, 1.5 eq)
1,2-Dichloroethane (DCE): 50 mL
Step-by-Step Methodology:
Initiation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyrazine (1.74 g) and anhydrous DCE (50 mL) under a nitrogen atmosphere[2].
Iminium Formation: Add glacial acetic acid (0.86 mL) followed by acetaldehyde (0.84 mL). Stir the homogeneous solution at room temperature (20-25 °C) for 30 minutes to allow the equilibrium to favor the iminium intermediate.
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add STAB (3.18 g) portion-wise over 10 minutes to control mild exothermicity and prevent rapid gas evolution.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours[2]. Validation checkpoint: TLC (Hexanes/EtOAc 1:1) should indicate the consumption of the starting material (Rf ~0.3) and the appearance of a new, less polar spot (Rf ~0.5).
Quenching & Workup: Dilute the mixture with dichloromethane (50 mL). Slowly add 1.0 N aqueous NaOH (30 mL) to neutralize the acetic acid and hydrolyze boron complexes[2]. Stir vigorously for 15 minutes.
Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 x 30 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous MgSO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 100% Hexanes to 60:40 Hexanes/Ethyl Acetate) to afford the title compound.
Protocol B: Direct N-Alkylation
Scale: 10 mmol
Reagents:
2-Amino-5-bromopyrazine: 1.74 g (10.0 mmol, 1.0 eq)
Ethyl Iodide: 0.96 mL (12.0 mmol, 1.2 eq)
Cesium Carbonate (Cs₂CO₃): 8.14 g (25.0 mmol, 2.5 eq)
N,N-Dimethylformamide (DMF): 30 mL
Step-by-Step Methodology:
Deprotonation: Dissolve 2-amino-5-bromopyrazine (1.74 g) in anhydrous DMF (30 mL) in a dry flask under nitrogen. Add finely powdered Cs₂CO₃ (8.14 g). Stir the suspension at room temperature for 15 minutes[1].
Alkylation: Add ethyl iodide (0.96 mL) dropwise via syringe.
Propagation: Stir the reaction mixture at room temperature for 16 hours. Validation checkpoint: LC-MS analysis is preferred here over TLC to accurately quantify the ratio of mono-alkylated to di-alkylated products.
Workup: Quench the reaction by pouring it into ice water (100 mL). Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL)[1].
DMF Removal: Wash the combined organic phases thoroughly with a 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF, followed by a final brine wash.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify strictly via column chromatography to separate the target product from any N,N-diethyl byproduct.
Analytical Characterization
To validate the structural integrity of the synthesized 5-bromo-N-ethylpyrazin-2-amine, the following spectral benchmarks should be met:
LC-MS (ESI+): Expected m/z for [M+H]⁺ is 202.0 and 204.0 (characteristic 1:1 isotopic pattern for a single bromine atom).
¹H NMR (400 MHz, CDCl₃):
δ 8.05 (s, 1H, Pyrazine Ar-H)
δ 7.75 (s, 1H, Pyrazine Ar-H)
δ 4.80 (br s, 1H, N-H, exchangeable with D₂O)
δ 3.35 (qd, J = 7.2, 5.5 Hz, 2H, -CH₂-)
δ 1.25 (t, J = 7.2 Hz, 3H, -CH₃)
References
[3] Abdel-Magid, A. F., et al. "N-alkylated aminopyrazines for use as hydrophilic optical agents" (Referencing: Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride). Medibeacon. Available at:
[2] "AU 2008268409 B2 - Compositions comprising tryptophan hydroxylase inhibitors and methods of their use". Googleapis.com. Available at:
[1] "WO2024060966A1 - Pan-kras inhibitor compound". Google Patents. Available at:
palladium-catalyzed cross-coupling reactions using 5-bromo-N-ethylpyrazin-2-amine
Advanced Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromo-N-ethylpyrazin-2-amine in Drug Discovery Executive Summary & Chemical Context As a Senior Application Scientist, I have designed this p...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromo-N-ethylpyrazin-2-amine in Drug Discovery
Executive Summary & Chemical Context
As a Senior Application Scientist, I have designed this protocol guide to address the specific synthetic hurdles associated with 5-bromo-N-ethylpyrazin-2-amine (CAS: 1001050-18-5)[1]. This heteroaryl building block is highly valued in medicinal chemistry, notably serving as a core scaffold in the development of glucokinase activators (GKAs) for Type 2 diabetes mellitus[2][3] and various kinase inhibitors.
However, cross-coupling this substrate presents a classic "heteroaryl amine problem." The presence of both the pyrazine nitrogen atoms and the secondary exocyclic amine (N-ethyl) creates multiple competitive coordination sites for palladium[4]. Without precise catalyst and ligand selection, these sites trap the metal in unreactive resting states, leading to rapid catalyst poisoning, protodehalogenation, and poor yields[5][6]. This guide provides field-validated, self-correcting protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings to overcome these intrinsic electronic and steric challenges.
To achieve high conversion rates, we must understand the causality behind the reaction's failure modes.
Oxidative Addition Kinetics: The N-ethylamino group is strongly electron-donating. By feeding electron density into the pyrazine ring, it reduces the electrophilicity of the C5–Br bond, significantly slowing down the oxidative addition of Pd(0)[7].
Catalyst Poisoning: Unshielded Pd(II) intermediates are highly susceptible to off-target bidentate or monodentate coordination by the aminopyrazine moiety[5].
The Solution: Standard catalysts like Pd(PPh₃)₄ frequently fail here. Success requires bulky, electron-rich ligands. For C-C bond formation (Suzuki), bidentate ligands with a wide bite angle like dppf force the palladium center into a geometry that accelerates reductive elimination while sterically blocking pyrazine coordination[4]. For C-N bond formation (Buchwald-Hartwig), dialkylbiaryl phosphine ligands like BrettPhos or tBuBrettPhos are mandatory, as their immense steric bulk prevents the formation of stable Pd-aminopyrazine complexes[8].
The following table summarizes the optimized empirical parameters for reacting 5-bromo-N-ethylpyrazin-2-amine, minimizing off-target N-arylation and catalyst deactivation.
Reaction Type
Optimal Precatalyst / Ligand
Optimal Base
Solvent System
Temp (°C)
Expected Yield
Suzuki-Miyaura
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
K₂CO₃ (2.0 eq)
1,4-Dioxane / H₂O (4:1)
90 °C
75 - 90%
Suzuki-Miyaura
Pd₂(dba)₃ / XPhos (2/4 mol%)
K₃PO₄ (2.0 eq)
Toluene / H₂O (10:1)
100 °C
70 - 85%
Buchwald-Hartwig
Pd₂(dba)₃ / BrettPhos (2/4 mol%)
NaOtBu (1.5 eq)
1,4-Dioxane
100 °C
65 - 80%
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol utilizes a bidentate phosphine to ensure robust transmetalation while preventing the N-ethylamino group from displacing the ligand[4].
Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-N-ethylpyrazin-2-amine, the boronic acid, and K₂CO₃.
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the Pd-catalyzed homocoupling of the boronic acid, which consumes the nucleophile and stalls the reaction.
Solvent Addition: Add sparged (degassed) 1,4-dioxane and H₂O via syringe.
Catalyst Introduction: Briefly open the system under a positive flow of Argon to add Pd(dppf)Cl₂·CH₂Cl₂. Reseal and purge with Argon for an additional 2 minutes.
Heating: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 8–12 hours. The biphasic nature requires high shear to ensure mass transfer between the aqueous base and the organic catalytic cycle.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling 5-bromo-N-ethylpyrazin-2-amine with another secondary or primary amine requires BrettPhos to prevent the pyrazine from establishing a stable, unreactive Pd-complex[5][8].
Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ and BrettPhos in 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes to pre-form the active L₁Pd(0) species. Causality: Pre-generation of the active catalyst prevents the aminopyrazine from sequestering the Pd₂(dba)₃ before the phosphine ligand can bind.
Reaction Assembly: To a separate dried vial, add 5-bromo-N-ethylpyrazin-2-amine, the amine nucleophile, and NaOtBu.
Initiation: Transfer the pre-activated catalyst solution to the reaction vial. Add the remaining 4.0 mL of 1,4-dioxane.
Heating: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.
Workup: Quench the reaction by filtering through a short pad of Celite to remove palladium black and inorganic salts, eluting with CH₂Cl₂. Concentrate the filtrate for subsequent flash chromatography.
Self-Validating Systems & Troubleshooting
To ensure the integrity of the protocol, implement the following self-validating checks:
Mass Balance & Protodehalogenation: Monitor the reaction via LC-MS. If the mass of N-ethylpyrazin-2-amine (des-bromo product, [M+H]+ = 124) is detected in >10% abundance, the reductive elimination step is too slow. Correction: Switch to a more electron-rich ligand (e.g., tBuXPhos) or increase the concentration of the nucleophile.
Bis-Arylation Check: For Buchwald-Hartwig couplings, check for mass peaks corresponding to the arylation of the N-ethylamino group. If observed, lower the reaction temperature to 80 °C or switch the base from NaOtBu to the milder Cs₂CO₃ to favor selectivity at the 5-bromo position.
Fors, B. P., et al. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. National Institutes of Health (NIH) / PMC. 5
Thompson, A. E., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry / ACS Publications. 4
Pfefferkorn, J. A., Tu, M., et al. The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry Letters / ResearchGate (Pfizer Inc.). 3
DSpace@MIT. Expanding the Substrate Scope in Palladium-Catalyzed C-N Bond-Forming Processes. Massachusetts Institute of Technology. 6
Royal Society of Chemistry. CHAPTER 7: Pd(0)-Catalyzed Carboiodination: Early Developments and Recent Advances. RSC Publishing.7
Application Note: Precision Suzuki-Miyaura Coupling of 5-bromo-N-ethylpyrazin-2-amine
Executive Summary & Strategic Importance The 5-bromo-N-ethylpyrazin-2-amine scaffold is a critical intermediate in the synthesis of type I and II kinase inhibitors (e.g., FLT3, JAK, and MAPK pathways). While pyrazines ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The 5-bromo-N-ethylpyrazin-2-amine scaffold is a critical intermediate in the synthesis of type I and II kinase inhibitors (e.g., FLT3, JAK, and MAPK pathways). While pyrazines are electron-deficient and generally reactive toward oxidative addition, the presence of the N-ethylamino group at the 2-position introduces specific challenges:
Catalyst Poisoning: The exocyclic amine and pyrazine nitrogens can chelate Pd(II) species, arresting the catalytic cycle.
Electronic Deactivation: The electron-donating amine renders the C5-Br bond less electrophilic than in bare halopyrazines, requiring more active catalytic systems.
Protodeboronation: The basic pyrazine nitrogen can accelerate the protodeboronation of unstable boronic acids (e.g., 2-heteroaryl boronates).
This guide provides two field-proven protocols: a Robust Standard Method for general aryl boronic acids and a High-Activity Method for sterically hindered or electron-poor partners.
Mechanistic Insight & Reaction Design
The Electrophile: 5-bromo-N-ethylpyrazin-2-amine
The substrate possesses a "push-pull" electronic structure. The pyrazine ring is electron-withdrawing (pull), facilitating nucleophilic attack, but the N-ethyl group is electron-donating (push).
C5 Position: Activated for oxidative addition (C-Br bond).
N1/N4 Nitrogens: Potential binding sites for Pd.
Secondary Amine (-NH-Et): Less prone to deprotonation than a primary amine but still capable of H-bonding and coordination.
Catalyst Selection Strategy
Ligand Choice: To overcome coordination from the substrate's nitrogen atoms, we utilize bulky, electron-rich phosphines (e.g., dppf, XPhos). These ligands bind tightly to Pd, preventing displacement by the substrate nitrogens.
Base Selection: Carbonates (
, ) are standard. However, for difficult substrates, phosphates () often provide higher turnover frequencies (TOF) due to better solubility and basicity matching in organic/aqueous biphasic systems.
Visualizing the Pathway
The following diagram illustrates the reaction logic and potential side-reaction pathways.
Figure 1: Catalytic cycle and competitive inhibition pathways for aminopyrazine coupling.
Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)
Best for: Standard aryl boronic acids, scale-up (>1g), and cost-sensitive campaigns.
Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrazine bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M – 0.2 M wrt bromide).
Base: Add the 2.0 M
solution via syringe.
Note: The biphasic mixture requires vigorous stirring.
Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS.
Checkpoint: The product usually elutes later than the bromide but earlier than the bis-aryl homocoupling byproduct.
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: The "High-Activity" Method (XPhos Pd G2)
Best for: Heteroaryl boronic acids, sterically hindered partners (ortho-substituted), or unreactive chlorides.
Rationale: The XPhos ligand creates a protective steric shell around the Pd center, preventing the aminopyrazine nitrogen from coordinating and shutting down the catalyst.
Switch base to or . Use Boronic Ester (Pinacol) instead of acid.[3]
Low Conversion (<80%)
Poor Solubility
Switch solvent to DMF/Water or n-Butanol .
Comparative Data Table
Parameter
Protocol A (Standard)
Protocol B (High Activity)
Protocol C (Green/Alt)
Catalyst
Pd(dppf)Cl₂
XPhos Pd G2
Pd(DTbPF)Cl₂
Ligand Class
Bidentate Ferrocenyl
Buchwald Dialkylbiaryl
Bulky Bisphosphine
Base
(aq)
Solvent
Dioxane/H2O
BuOH/H2O or THF/H2O
Ethanol/H2O
Temp
90°C
80–100°C
60–80°C
Typical Yield
70–85%
85–95%
60–80%
Cost
Low
High
Medium
Workflow Logic for Method Development
Use the following flowchart to determine the optimal path for your specific coupling partner.
Figure 2: Decision tree for selecting the optimal coupling protocol.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4][5] Angewandte Chemie International Edition, 45(21), 3484–3488. Link
BenchChem Technical Support. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Link
Li, H., et al. (2011). Pd-Catalyzed Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrazine Derivatives. Journal of Organic Chemistry (General reference for aminopyrazine reactivity).
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for 5-bromo-N-ethylpyrazin-2-amine and palladium catalysts before handling.
Buchwald-Hartwig amination protocols with 5-bromo-N-ethylpyrazin-2-amine
Application Note: Buchwald-Hartwig Amination Protocols for 5-Bromo-N-ethylpyrazin-2-amine Executive Summary The functionalization of pyrazine cores is a cornerstone in the synthesis of bioactive compounds, particularly k...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Buchwald-Hartwig Amination Protocols for 5-Bromo-N-ethylpyrazin-2-amine
Executive Summary
The functionalization of pyrazine cores is a cornerstone in the synthesis of bioactive compounds, particularly kinase inhibitors and antimicrobials. 5-bromo-N-ethylpyrazin-2-amine presents a unique challenge in Buchwald-Hartwig amination: it contains both a reactive electrophile (C-Br) and a nucleophilic/coordinating motif (secondary amine and pyrazine nitrogens).
This guide outlines protocols designed to overcome catalyst poisoning (via N-coordination) and homocoupling (oligomerization). By utilizing specific dialkylbiaryl phosphine ligands (Buchwald Ligands), we establish a steric environment that favors intermolecular coupling over substrate inhibition.
Pre-complexation (Optional but recommended): In a glovebox or under Ar flow, charge a reaction vial with Pd(OAc)₂ and BrettPhos. Add 1 mL of dioxane and stir at 25°C for 5 mins to generate the active catalyst species (color change to yellow/orange).
Substrate Addition: Add 5-bromo-N-ethylpyrazin-2-amine, the amine nucleophile, and NaOtBu to the vial.
Solvent Charge: Add the remaining dioxane to reach 0.2 M concentration relative to the bromide.
Degassing: Seal the vial and sparge with Argon for 2 minutes (or purge/backfill 3x).
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[4][5]
Checkpoint: If conversion <50% at 4h, raise temp to 100°C.
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Coupling with Secondary Amines (RuPhos System)
Best for morpholine, piperazines, and acyclic secondary amines.
Application Note: 5-Bromo-N-ethylpyrazin-2-amine as a Privileged Scaffold for Kinase Inhibitor Discovery
Introduction & Mechanistic Rationale In the landscape of targeted oncology and signal transduction modulation, the 2-aminopyrazine scaffold has emerged as a privileged pharmacophore for ATP-competitive kinase inhibitors[...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the landscape of targeted oncology and signal transduction modulation, the 2-aminopyrazine scaffold has emerged as a privileged pharmacophore for ATP-competitive kinase inhibitors[1]. Specifically, 5-bromo-N-ethylpyrazin-2-amine serves as a highly versatile, bifunctional building block in medicinal chemistry.
The core 2-aminopyrazine motif acts as a potent "hinge binder." When docked into the ATP-binding site of a kinase, the nitrogen atoms of the pyrazine ring and the exocyclic amine engage the backbone amide and carbonyl residues of the kinase hinge region via critical bidentate hydrogen bonds[2][3].
The structural modifications on this specific building block serve distinct, synergistic purposes:
The N-ethyl Substitution: Compared to a primary amine, the N-ethyl group restricts rotational degrees of freedom, modulates the pKa of the amine to optimize target residence time, and fills small hydrophobic pockets adjacent to the hinge region, thereby improving overall cellular permeability.
The 5-Bromo Handle: The bromine atom is spatially oriented toward the solvent-exposed specificity pocket of the kinase active site. Because the pyrazine ring is electron-deficient, the 5-bromo position is highly activated for oxidative addition. This allows for rapid, late-stage structural diversification via palladium-catalyzed cross-coupling, enabling medicinal chemists to fine-tune isoform selectivity without disrupting the primary hinge-binding interaction[4].
Target Biology: ATR Kinase and the DNA Damage Response
A premier application of the 2-aminopyrazine scaffold is the inhibition of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase. ATR is an apical kinase in the DNA Damage Response (DDR) network. Cancer cells, which often possess compromised parallel repair pathways (e.g., ATM mutations), rely heavily on ATR to survive replication stress. Inhibiting ATR with aminopyrazine derivatives—such as the clinical candidate VX-970 (berzosertib)—forces cancer cells into premature mitosis, leading to synthetic lethality and apoptosis[1].
ATR kinase signaling pathway and intervention via aminopyrazine inhibitors.
Synthetic Strategy & Workflow
To exploit the 5-bromo-N-ethylpyrazin-2-amine scaffold, drug discovery programs typically employ a divergent synthetic workflow. The core is conserved to guarantee hinge binding, while the 5-position is subjected to a library of boronic acids via Suzuki-Miyaura coupling to probe the kinase specificity pocket.
Synthetic workflow for late-stage functionalization of 5-bromo-N-ethylpyrazin-2-amine.
Experimental Protocols
Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: To install diverse aryl/heteroaryl groups at the 5-position of the pyrazine core.
Causality & Validation: We utilize
because its bidentate ligand structure enforces a large bite angle, which accelerates the rate-limiting reductive elimination step and minimizes protodehalogenation side reactions common in electron-deficient pyrazines[4].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk tube, combine 5-bromo-N-ethylpyrazin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(0.05 equiv). Rationale: A slight excess of boronic acid compensates for potential protodeboronation during heating.
Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous
(3:1 v/v). Rationale: The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base. Degassing via sparging with nitrogen is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II).
Reaction: Seal the tube and heat to 90°C for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progression by LC-MS. Self-Validation: The reaction is validated by the disappearance of the starting material isotopic mass pattern (m/z ~202/204) and the emergence of the target product mass.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous
.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography using a gradient of 0-50% EtOAc in Hexanes.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the half-maximal inhibitory concentration (
) of the synthesized derivatives against the target kinase.
Causality & Validation: To accurately measure competitive inhibition at the ATP-binding site, the assay must be run at an ATP concentration equal to the apparent of the kinase. This ensures that the measured is directly proportional to the inhibitor's true binding affinity () according to the Cheng-Prusoff equation.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Rationale: is essential for coordinating ATP in the kinase active site.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well assay plate ensuring the final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.
Enzyme Pre-incubation: Add the target kinase and its specific peptide substrate. Incubate for 15 minutes at room temperature. Rationale: This allows the inhibitor to pre-equilibrate with the enzyme before the substrate competition begins.
Initiation: Initiate the reaction by adding ATP at its predetermined
. Incubate for 60 minutes.
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Self-Validation: This step is self-validating if a "no enzyme" control well yields zero luminescence, confirming complete background ATP depletion.
Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated light reaction. Read luminescence on a microplate reader and calculate the
using a 4-parameter logistic non-linear regression model.
Representative SAR Data
The following table summarizes representative Structure-Activity Relationship (SAR) data demonstrating how optimization at the 5-position of the N-ethylpyrazin-2-amine core dictates kinase affinity and physicochemical properties.
Establishes baseline hydrophobic contact in the solvent channel.
3
4-Methoxyphenyl
120
Moderate
Fills hydrophobic pocket; adds a weak H-bond acceptor.
4
3-Pyridyl
15
High
Engages a conserved structural water network in the specificity pocket.
5
1H-Pyrazol-4-yl
3
Low
Achieves optimal H-bonding with the catalytic lysine residue.
References
[2] Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
[1] 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor - PubMed. Available at: [Link]
[3] Structural Determinants of Isoform Selectivity in PI3K Inhibitors - MDPI. Available at:[Link]
[4] Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - MDPI. Available at:[Link]
This Application Note details a robust, scalable protocol for the synthesis of 5-bromo-N-ethylpyrazin-2-amine. Unlike generic laboratory preparations, this guide focuses on process safety (handling volatile ethylamine), kinetic control (preventing bis-substitution), and purification efficiency (crystallization over chromatography). The protocol is designed for transfer from gram-scale optimization to kilogram-scale production.[2]
Part 1: Retrosynthetic Analysis & Mechanistic Strategy
The Kinetic Advantage (Self-Validating System)
The synthesis relies on the Nucleophilic Aromatic Substitution (
) of 2,5-dibromopyrazine with ethylamine. The success of this reaction on a large scale is governed by the electronic properties of the pyrazine ring.
Starting Material (2,5-Dibromopyrazine): The pyrazine ring is electron-deficient due to the two nitrogen atoms, activating it for nucleophilic attack. The two bromine atoms further withdraw electron density.
Product (5-Bromo-N-ethylpyrazin-2-amine): Upon substitution of the first bromine with an ethylamino group, the ring's electronic nature changes drastically.[1][2] The amino group is a strong electron donor (via resonance). This donation increases the electron density of the pyrazine ring, significantly deactivating it towards a second nucleophilic attack.
Conclusion: The rate constant for the first substitution (
) is orders of magnitude higher than for the second substitution (). This intrinsic kinetic difference creates a "self-validating" system where the reaction naturally stops at the mono-substituted product, provided stoichiometry is controlled.[2]
Reaction Scheme
Caption: Reaction pathway showing the kinetic selectivity where
, favoring mono-substitution.
Part 2: Process Development & Optimization[1][3]
Solvent Selection
Ethanol (EtOH): Preferred. Solubilizes 2,5-dibromopyrazine effectively but allows the product to crystallize upon cooling or water addition.
Water: Greenest option, but starting material solubility is poor, leading to heterogeneous "slurry-to-slurry" conversions which can trap unreacted material.[2]
THF: Good solubility, but complicates workup (requires solvent swap) and peroxide risks on scale.
Decision:Ethanol/Water mixture or Pure Ethanol (followed by water quench).
Reagent Handling (Ethylamine)
Ethylamine is a gas at room temperature (bp 16.6°C).
Gas Feed: Hard to control stoichiometry precisely; requires specialized mass flow controllers.
2.0 M in THF/MeOH: Expensive and adds waste volume.
70% Aqueous Solution:Ideal for scale. High density, easy to weigh/pump, and water serves as a co-solvent that eventually aids precipitation.
Stoichiometry & Temperature
Stoichiometry: 3.0 - 5.0 equivalents of EtNH
.[1][2] Excess is needed to drive kinetics and neutralize the HBr generated (acting as a base).
Temperature: 80°C - 100°C. Since this exceeds the boiling point of EtNH
, a pressure vessel (autoclave) is mandatory.
Part 3: Detailed Synthesis Protocol (Scale: 100g Basis)
Safety Warning: Ethylamine is extremely flammable and corrosive. 2,5-Dibromopyrazine is an irritant. This reaction generates pressure.[3][4] Ensure the reactor is rated for at least 10 bar.
Filter the solids using a Büchner funnel or centrifuge.
Wash: Wash the cake with Cold Water (2 x 100 mL) to remove residual ethylamine and salts (EtNH
Br).
Drying: Dry in a vacuum oven at 40-45°C for 12 hours.
Note: Avoid high temperatures (>60°C) during drying to prevent sublimation or discoloration.
Process Flow Diagram
Caption: Operational workflow for the scale-up synthesis from reactor charging to isolation.
Part 4: Characterization & Specifications[1][2][3]
Test
Method
Acceptance Criteria
Appearance
Visual
Off-white to pale yellow crystalline solid
Purity
HPLC (254 nm)
> 98.0% (Area %)
Bis-Impurity
HPLC
< 0.5%
Melting Point
USP <741>
65°C - 70°C (Confirm with Ref Std)
Identity
1H-NMR (DMSO-d6)
Consistent with structure
Analytical Note: The bis-substituted impurity (N,N'-diethyl-2,5-pyrazinediamine) is more lipophilic than the product.[1][2] On a standard C18 Reverse Phase column (Water/Acetonitrile gradient), the elution order is typically:
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11470421, 2,5-Dibromopyrazine. Retrieved from [Link]
Mankind Pharma Ltd. (2017). Patent US2017/291910 - Process for Pyrazine Intermediates.[1][2] (Describes general bromination and amination conditions for pyrazines).
Application Note: Microwave-Assisted Synthesis of 5-Bromo-N-ethylpyrazin-2-amine Derivatives
Abstract This application note provides a comprehensive guide to the rapid and efficient synthesis of 5-bromo-N-ethylpyrazin-2-amine and its derivatives using microwave-assisted organic synthesis (MAOS). Pyrazine scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of 5-bromo-N-ethylpyrazin-2-amine and its derivatives using microwave-assisted organic synthesis (MAOS). Pyrazine scaffolds are of significant interest in medicinal chemistry and drug development, and their functionalization is a key step in generating novel molecular entities.[1] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave irradiation offers a green, efficient, and rapid alternative, significantly accelerating reaction rates and often improving product yields.[2][3] This document details the underlying principles of microwave heating, a step-by-step protocol for a representative nucleophilic aromatic substitution (SNAr) reaction, methods for purification and characterization, and strategies for optimizing the synthesis of a diverse derivative library.
Introduction: The Significance of Pyrazines & Microwave Synthesis
Pyrazine derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous biologically active compounds with applications including anticancer, anti-inflammatory, and antibacterial agents.[1] The targeted synthesis of substituted pyrazines, such as 5-bromo-N-alkylpyrazin-2-amines, is crucial for developing structure-activity relationships (SAR) in drug discovery programs.[4]
Conventional methods for synthesizing these compounds via nucleophilic aromatic substitution often involve prolonged heating under reflux conditions, which can lead to byproduct formation and significant energy consumption.[5] Microwave-assisted synthesis emerges as a superior alternative, aligning with the principles of green chemistry by reducing energy usage and reaction times.[6][7] Reactions that might take hours or days using conventional heating can often be completed in a matter of minutes under microwave irradiation, leading to cleaner reactions and higher yields.[8][9]
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating, which transfers energy indirectly through conduction and convection, microwave irradiation heats the reaction mixture directly and volumetrically.[10][11] This is achieved through two primary mechanisms:
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reactants, possess permanent dipoles. The oscillating electric field of the microwave forces these molecules to constantly realign, generating heat through molecular friction.[8][10]
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions caused by this rapid movement generate thermal energy.[11]
This direct coupling of energy results in rapid and uniform heating, often leading to temperatures far above the solvent's conventional boiling point (superheating) in a sealed vessel.[11] This high-energy state dramatically accelerates reaction kinetics, allowing for the rapid synthesis of target molecules.[8]
General Reaction Scheme & Workflow
The synthesis of 5-bromo-N-ethylpyrazin-2-amine derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this representative protocol, commercially available 2,5-dibromopyrazine is reacted with ethylamine. The greater reactivity of the bromine at the C-2 position facilitates selective mono-substitution.
General Reaction
Caption: Step-by-step workflow from reagents to purified product analysis.
Detailed Experimental Protocol
This protocol is a general method adapted from similar microwave-assisted amination reactions on halogenated N-heterocycles. [5]Researchers should perform initial optimization experiments.
Materials and Equipment
Reagents:
2,5-Dibromopyrazine (CAS: 91696-14-9)
Ethylamine (70% solution in water or as hydrochloride salt)
Other primary/secondary amines (for derivative synthesis)
Causality Note: NMP is a high-boiling point, polar aprotic solvent that couples efficiently with microwaves, enabling high reaction temperatures at safe pressures. [7]Toluene is less polar and acts as a heat sink to help moderate the reaction temperature.
[8]3. Amine Addition: Add the amine (e.g., ethylamine, 2.0-3.0 mmol). An excess of the amine is used to drive the reaction to completion and minimize the formation of bis-aminated byproducts.
[5]4. Vial Sealing: Securely seal the vial using the appropriate cap and crimper. Proper sealing is critical to reach superheated temperatures safely.
[12]5. Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:
Temperature: 180 °C (use a ramp time of 2 minutes)
Hold Time: 30 minutes
Pressure: Max 250 psi
Power: 300 W (Dynamic power control is recommended)
Stirring: High
Cooling: After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before handling.
Work-up:
Open the vial and transfer the contents to a separatory funnel containing ethyl acetate (30 mL) and water (20 mL).
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product is typically a brown oil or solid. Purification is achieved via automated flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 40% EtOAc).
Characterization:
LC-MS: Confirm the mass of the desired product and assess purity.
¹H and ¹³C NMR: Confirm the structure of the final compound. For 5-bromo-N-ethylpyrazin-2-amine, expect to see characteristic signals for the ethyl group and two distinct aromatic protons on the pyrazine ring.
Expected Results and Derivative Scope
The microwave-assisted protocol is robust and can be applied to a variety of primary and secondary amines to generate a library of derivatives. The table below summarizes expected outcomes for several amine substrates based on typical SNAr reactivity.
Entry
Amine
Reaction Time (min)
Temperature (°C)
Yield (%)
Purity (%)
1
Ethylamine
30
180
65 - 80
>95
2
Pyrrolidine
20
160
75 - 90
>98
3
Morpholine
25
180
70 - 85
>97
4
Aniline
45
200
40 - 55
>95
5
Benzylamine
30
180
60 - 75
>96
Note: Yields and purity are estimated based on analogous reactions and are post-purification. Less nucleophilic amines like aniline may require higher temperatures or longer reaction times.
Safety Precautions
Always handle reagents in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Microwave synthesis reactors operate under high pressure and temperature. Never exceed the recommended volume or pressure limits for the reaction vials.
Ensure vials are properly sealed before starting a reaction.
Allow the reaction vessel to cool completely before opening to prevent sudden depressurization of superheated solvents.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Schneider, H., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry.
Schneider, H., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media.
Schneider, H., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). DOI:10.1039/D2GC03122A.
Microwave Assisted Synthesis of Organic Compounds and Nanom
Theory of Microwave Heating for Organic Synthesis.
Microwave-assisted synthesis. Anton Paar Wiki.
PART - 1 INTRODUCTION. Microwave Assisted Chemistry Experiments.
Microwave-Assisted Synthesis of Azines and their Condensed Derivatives.
Bonacorso, H. G., et al. Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.
Dandu, R. R., et al. (2011).
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
Application Note: Synthesis of 5-bromo-N-ethylpyrazin-2-amine via Reductive Alkylation
Abstract This document provides a comprehensive technical guide for the synthesis of 5-bromo-N-ethylpyrazin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. We detail a robust...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the synthesis of 5-bromo-N-ethylpyrazin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. We detail a robust and highly selective one-pot reductive alkylation protocol starting from 5-bromopyrazin-2-amine and acetaldehyde. The core of this methodology is the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that demonstrates high efficacy for the chemoselective reduction of iminium intermediates in the presence of other functional groups. This guide covers the underlying reaction mechanism, a comparative analysis of common reducing agents, a detailed step-by-step experimental protocol, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers and drug development professionals.
Introduction and Scientific Background
N-alkylated aminopyrazines are privileged scaffolds in modern pharmacology, appearing in a wide array of biologically active molecules. The title compound, 5-bromo-N-ethylpyrazin-2-amine, serves as a key intermediate, where the bromine atom provides a reactive handle for further synthetic diversification through cross-coupling reactions, while the N-ethyl amine moiety modulates physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Direct alkylation of heteroaromatic amines with alkyl halides often suffers from poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the ring nitrogens[1][2]. Reductive amination (or reductive alkylation) offers a superior and more controlled alternative.[1][3] This one-pot procedure involves the condensation of a primary amine with an aldehyde to form an imine intermediate, which is concurrently or sequentially reduced in situ to the desired secondary amine.[3][4] The success of this strategy hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[5]
The Mechanism of Reductive Alkylation
The reductive alkylation process proceeds through two key stages occurring in equilibrium:
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (5-bromopyrazin-2-amine) on the electrophilic carbonyl carbon of the aldehyde (acetaldehyde). This forms an unstable hemiaminal intermediate. Under the mildly acidic conditions often present or catalyzed, the hemiaminal readily dehydrates to form a C=N double bond, yielding an imine. This imine is in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the reduction step.
Hydride Reduction: A mild hydride donor, in this case, sodium triacetoxyborohydride, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction of the C=N bond generates the final secondary amine product. The selectivity of NaBH(OAc)₃ is crucial; its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it slow to reduce aldehydes but highly reactive towards the more electrophilic iminium ion.[5]
Caption: Reaction mechanism of one-pot reductive alkylation.
Comparative Analysis of Reducing Agents
The choice of reducing agent is paramount for a successful one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion without significantly reducing the starting carbonyl compound. While several options exist, Sodium Triacetoxyborohydride (STAB) is often the preferred reagent for its superior performance and safety profile.[6]
Reagent
Formula
Typical Solvent(s)
Operating pH
Key Advantages
Key Disadvantages
Sodium Triacetoxyborohydride
NaBH(OAc)₃
DCE, THF, CH₂Cl₂
Weakly Acidic
High selectivity for imines/iminiums[5]; tolerates a wide range of functional groups; non-toxic byproducts; effective in one-pot procedures.
Moisture sensitive; delivers only one hydride equivalent; lower solubility in some solvents.[7]
Sodium Cyanoborohydride
NaBH₃CN
MeOH, EtOH
3 - 7
Stable in protic solvents; good selectivity at controlled pH.
Highly toxic [8]; generates toxic HCN/cyanide byproducts upon workup; reduction of aldehydes can occur at lower pH.
Sodium Borohydride
NaBH₄
MeOH, EtOH
Basic
Inexpensive and readily available.
Poor selectivity [1]; rapidly reduces aldehydes and ketones, requiring a two-step procedure (pre-formation of imine) which can be inefficient for less stable imines.
Catalytic Hydrogenation
H₂ / Pd, Pt, Ni
Alcohols, EtOAc
Neutral
"Green" method with high atom economy; effective for large-scale synthesis.
Requires specialized pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., C=C bonds, nitro groups, dehalogenation).[9][10]
Detailed Experimental Protocol
This protocol is an adapted general procedure based on established methods for the reductive amination of heterocyclic amines using sodium triacetoxyborohydride.[5]
Silica Gel: For column chromatography (e.g., 230-400 mesh)
4.2. Equipment
Round-bottom flask with magnetic stir bar
Nitrogen or Argon gas inlet
Addition funnel (optional)
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Flash chromatography system
4.3. Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis.
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromopyrazin-2-amine (1.0 eq.). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
Aldehyde Addition: Add acetaldehyde (1.1 - 1.3 eq.) to the stirred solution. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 - 1.5 eq.) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine has been consumed (typically 4-16 hours).
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM).
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 5-bromo-N-ethylpyrazin-2-amine.
1. Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous conditions. 2. Add 1.0 eq. of acetic acid to catalyze imine formation, especially if amine is weakly nucleophilic. 3. Use anhydrous solvents and pure starting materials.
Aldehyde Reduction
Reducing agent is too reactive or conditions are too acidic.
Ensure NaBH(OAc)₃ is used, not NaBH₄. If using an acid catalyst, ensure it is not in large excess.
Di-alkylation Product Observed
This is generally slow with NaBH(OAc)₃ but possible with prolonged reaction times or excess aldehyde.[5]
Use a smaller excess of acetaldehyde (e.g., 1.05-1.1 eq.). Monitor the reaction closely and quench as soon as the starting material is consumed.
Difficult Purification
Product co-elutes with starting material or byproducts.
Optimize the chromatography mobile phase. Consider an acidic workup (wash with dilute HCl) to extract the basic amine product, followed by basification and re-extraction.
Safety and Handling Precautions
5-bromopyrazin-2-amine: May cause skin and serious eye irritation. Harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Acetaldehyde: Highly flammable liquid and vapor. Suspected of causing cancer. Causes serious eye irritation. Use only in a well-ventilated fume hood away from ignition sources.
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye damage. Handle in a dry environment and avoid contact with water.
1,2-Dichloroethane (DCE): Flammable liquid and vapor. Toxic if inhaled and may cause cancer. All operations should be conducted in a certified chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.
Conclusion
The one-pot reductive alkylation using sodium triacetoxyborohydride provides a highly efficient, selective, and scalable method for the synthesis of 5-bromo-N-ethylpyrazin-2-amine. This protocol avoids the common pitfalls of direct alkylation and utilizes a safer alternative to toxic reagents like sodium cyanoborohydride. The methodology is robust and broadly applicable to the synthesis of diverse N-alkylated heterocyclic amines, making it an essential tool for synthetic and medicinal chemists.
References
Google Patents. (n.d.). Process for the reductive amination of halogen-containing substrates. US10544087B2.
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
Google Patents. (n.d.). Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen. EP3041819A1.
Google Patents. (n.d.). 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. EP0111717A2.
OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved March 7, 2026, from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved March 7, 2026, from [Link]
MDPI. (n.d.). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Retrieved March 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 7, 2026, from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive amination. Retrieved March 7, 2026, from [Link]
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved March 7, 2026, from [Link]
Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved March 7, 2026, from [Link]
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
Karatas, H., et al. (2022).
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved March 7, 2026, from [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SYN-PYR-005
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Improving Reaction Yields & Troubleshooting SnAr Protocols
Executive Summary
The synthesis of 5-bromo-N-ethylpyrazin-2-amine from 2,5-dibromopyrazine relies on a Nucleophilic Aromatic Substitution (SNAr).[1][2] While 2,5-dibromopyrazine is a symmetric starting material, the introduction of the first amino group electronically deactivates the ring, theoretically favoring mono-substitution. However, users frequently report issues with bis-substitution (over-reaction) , hydrolysis , and poor isolation yields due to the amphiphilic nature of the product.
This guide provides a self-validating protocol and troubleshooting workflows to maximize yield and purity.
Part 1: Troubleshooting Tickets (FAQs)
Ticket #01: "I am observing significant amounts of the bis-substituted byproduct (2,5-bis(ethylamino)pyrazine)."
Diagnosis: The reaction conditions are too energetic (temperature too high) or the local concentration of ethylamine is too high relative to the substrate.
Root Cause: Although the product is less reactive than the starting material (self-deactivation), high temperatures (>80°C) or large excesses of amine (>5 equivalents) overcome this barrier.
Corrective Action:
Temperature Control: Lower the reaction temperature. This reaction often proceeds at Room Temperature (RT) to 40°C .
Stoichiometry: Use a maximum of 2.2 equivalents of ethylamine (if using amine as base) or 1.1 equivalents if using a non-nucleophilic base (e.g., DIPEA).
Addition Mode: Add the ethylamine solution dropwise to the 2,5-dibromopyrazine solution to keep the amine concentration low relative to the dibromide during the initial phase.
Ticket #02: "The reaction stalls at 60-70% conversion. Adding more amine just causes side products."
Diagnosis: Product inhibition or solvent effects.
Root Cause: The hydrobromide salt of the ethylamine (formed as a byproduct) may precipitate or coat the surface of the reactants if running in non-polar solvents, or the leaving group (Br-) concentration is inhibiting the forward reaction.
Corrective Action:
Solvent Switch: Switch to a polar aprotic solvent like THF or Acetonitrile . These solvents solubilize the organic components while often precipitating the ammonium salt, driving the equilibrium.
Catalysis: If the reaction is truly sluggish, add 0.1 eq of NaI . The iodide displaces the bromide to form the more reactive 2-bromo-5-iodopyrazine intermediate (Finkelstein-type activation) in situ.
Ticket #03: "I see a new spot on TLC that doesn't match the product or bis-byproduct. It's very polar."
Diagnosis: Hydrolysis of the bromine to a hydroxyl group, forming 5-bromo-2-hydroxypyrazine (tautomer of 5-bromopyrazin-2(1H)-one) .
Root Cause: Presence of water at elevated temperatures, especially if strong hydroxide bases (NaOH/KOH) are used.
Corrective Action:
Base Selection: Avoid aqueous NaOH/KOH. Use DIPEA (Diisopropylethylamine) or K2CO3 in anhydrous conditions.
Reagent Quality: Ensure the ethylamine source is not heavily contaminated with hydroxide. If using 70% aq.[3] ethylamine, ensure the temperature is kept <50°C to minimize hydrolysis.
Ticket #04: "My yield is low (<40%) after aqueous workup, but TLC showed full conversion."
Diagnosis: Loss of product to the aqueous phase.
Root Cause: Aminopyrazines are moderately basic and can be water-soluble, especially if the pH of the aqueous layer is slightly acidic (protonating the pyrazine nitrogen).
Corrective Action:
pH Adjustment: Ensure the aqueous layer is adjusted to pH > 10 before extraction.
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product (Salting-out effect).
Extraction Solvent: Use DCM (Dichloromethane) or CHCl3 rather than Ethyl Acetate, as pyrazines often have better partition coefficients in chlorinated solvents.
Part 2: Optimized Experimental Protocol
Standard Operating Procedure (SOP-PYR-05)
Objective: Selective mono-amination of 2,5-dibromopyrazine.
Purification: If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 85-92%
Physical State: Pale yellow solid or oil.
Part 3: Mechanistic & Workflow Visualization
Diagram 1: Reaction Pathway & Selectivity
This diagram illustrates the kinetic competition between the desired mono-substitution and the undesired bis-substitution.
Caption: Reaction pathway showing the kinetic advantage of mono-substitution due to electronic ring deactivation.[3]
Diagram 2: Troubleshooting Logic Tree
A decision support tool for operators encountering low yields.
Caption: Decision tree for diagnosing and resolving common synthetic failures in pyrazine SnAr reactions.
Part 4: Comparative Data (Solvent & Base Effects)
The following table summarizes the impact of reaction conditions on the Selectivity Ratio (Mono:Bis) and Isolated Yield.
Solvent System
Base / Additive
Temperature
Time
Yield (Mono)
Selectivity (Mono:Bis)
Notes
THF (Anhydrous)
None (Excess Amine)
25°C
4 h
88%
>20:1
Recommended Standard
Ethanol (95%)
None
Reflux (78°C)
1 h
65%
4:1
High temp promotes bis-sub.
Water
K2CO3
50°C
6 h
55%
10:1
Hydrolysis observed (5-10%).
DMF
DIPEA
100°C
2 h
40%
1:1
Poor selectivity at high T.
THF
NaI (0.1 eq)
25°C
3 h
90%
>20:1
Finkelstein acceleration.
References
National Institutes of Health (PMC). (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine.[3] (Analogous System Reference). Retrieved from [Link]
Google Patents. (2016). WO2016168633A1 - Indazolones as modulators of TNF signaling. (Contains specific example of 2,5-dibromopyrazine reaction).
purification methods for removing impurities from 5-bromo-N-ethylpyrazin-2-amine
Welcome to the Technical Support Center for the purification of 5-bromo-N-ethylpyrazin-2-amine (CAS: 1001050-18-5)[1]. This hub is designed for researchers, process chemists, and drug development professionals dealing wi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 5-bromo-N-ethylpyrazin-2-amine (CAS: 1001050-18-5)[1]. This hub is designed for researchers, process chemists, and drug development professionals dealing with the complex isolation of halogenated aminopyrazine intermediates.
Due to the electron-rich nature of the aminopyrazine core, electrophilic bromination (typically via N-bromosuccinimide or elemental bromine) frequently yields a complex matrix of regioisomers, over-brominated species, and unreacted starting materials[2]. This guide provides field-proven, causality-driven troubleshooting strategies to achieve >99% purity.
Quantitative Impurity Profiling
Before initiating any purification workflow, it is critical to understand the physicochemical properties of the reaction matrix. The table below summarizes the expected components, their relative polarities, and primary removal strategies.
Impurity Type
Chemical Identity
Relative Polarity
Rf Value (80:20 Hexane/EtOAc)
Primary Removal Strategy
Reagent Byproduct
Succinimide (from NBS)
Highly Polar
0.00 (Stays at baseline)
Aqueous basic extraction
Over-brominated
3,5-Dibromo-N-ethylpyrazin-2-amine
Low
~0.65
Normal-Phase Silica Gel
Target Compound
5-Bromo-N-ethylpyrazin-2-amine
Medium
~0.35
N/A
Regioisomer
6-Bromo-N-ethylpyrazin-2-amine
Medium
~0.35 (Co-elutes)
Reverse-Phase Prep-HPLC
Starting Material
N-ethylpyrazin-2-amine
High
~0.10
Normal-Phase Silica Gel
Global Purification Workflow
Fig 1. Resolution pathway for isolating 5-bromo-N-ethylpyrazin-2-amine from bromination impurities.
Troubleshooting FAQs: Mechanistic Insights
Q: Why is my product contaminated with the 3,5-dibromo derivative, and why does it elute first on silica?A: The ethylamino group is strongly electron-donating, which activates the pyrazine ring toward electrophilic aromatic substitution. Even after the initial bromination at the preferred 5-position, the 3-position remains sufficiently activated to undergo a second bromination if the reaction temperature exceeds 20°C or if excess brominating agent is present[2].
Chromatographic Causality: The addition of a second bulky, lipophilic bromine atom sterically shields the polar pyrazine nitrogens from interacting with the silanol groups on the silica stationary phase. Consequently, the dibromo species has a significantly lower polarity and elutes much faster than the mono-brominated target[3].
Q: I consistently see a co-eluting impurity at ~5-10% in my NMR. Why can't I separate it via standard flash chromatography?A: This is the 6-bromo regioisomer. While the 5-position is the kinetically favored site for electrophilic attack, trace bromination occurs at the 6-position. Because the bromine atom is merely shifted one position over on the pyrazine ring, the overall dipole moment and hydrogen-bonding potential of the 5-bromo and 6-bromo isomers are virtually identical. Normal-phase silica gel cannot resolve them. You must switch to orthogonal separation (Reverse-Phase HPLC).
Q: How can I ensure complete removal of succinimide without losing my target compound?A: Succinimide (a byproduct of NBS bromination) is water-soluble but frequently partitions into organic solvents like ethyl acetate during standard extraction[2].
Solution: Perform a rigorous aqueous workup using saturated aqueous sodium carbonate (
). The basic pH ensures succinimide remains highly polarized/deprotonated, forcing it into the aqueous phase, while the weakly basic 5-bromo-N-ethylpyrazin-2-amine remains completely in the organic layer.
Chromatographic Logic & Self-Validating Protocols
Fig 2. Chromatographic resolution logic for aminopyrazine regioisomers on a C18 stationary phase.
Protocol A: Normal-Phase Silica Gel Flash Chromatography (Class Separation)
Purpose: Removes starting materials, dibromo impurities, and baseline degradation products.
Sample Preparation: Dry load the crude reaction mixture onto Celite (1:2 w/w ratio). This prevents band broadening caused by the poor solubility of aminopyrazines in low-polarity loading solvents[3].
Column Equilibration: Equilibrate the silica column with 95:5 Hexane/EtOAc.
Elution Step 1 (Dibromo Removal): Run 3 column volumes (CV) of 95:5 Hexane/EtOAc. The 3,5-dibromo impurity will elute here.
Elution Step 2 (Target Elution): Increase the gradient to 80:20 Hexane/EtOAc. Collect the main UV-active band (254 nm).
Validation Checkpoint: Spot the tail fractions on a TLC plate and stain with Ninhydrin (heat to 120°C). If the spot turns yellow/brown, unreacted N-ethylpyrazin-2-amine is beginning to elute. Stop collection immediately to prevent contamination.
Purpose: Baseline separation of the 5-bromo target from the 6-bromo regioisomer.
Sample Preparation: Dissolve the enriched fraction from Protocol A in DMSO/Methanol (1:1) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Column Selection: Use a Prep C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase:
Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).
Solvent B: Acetonitrile + 0.1% TFA.
Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes. The shallow gradient is critical to exploit the subtle hydrophobic differences between the isomers.
Validation Checkpoint: Perform analytical LC-MS on the collected fractions. Both isomers will show an
of 202.0 / 204.0 [1]. The presence of a 1:1 isotopic doublet confirms a mono-brominated species. Pool only the fractions corresponding to the core of the second eluting peak to guarantee >99% isomeric purity.
References
Source: bldpharm.
Source: nih.
Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation...
Technical Support Center: Navigating the Solubility Challenges of 5-bromo-N-ethylpyrazin-2-amine in Aqueous Buffers
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with 5-bromo-N-ethylpyrazin-2-amine in aqueous buffers. Our go...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with 5-bromo-N-ethylpyrazin-2-amine in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to overcome these common experimental hurdles. The information herein is grounded in established principles of medicinal chemistry and formulation science, offering a systematic approach to achieving your desired experimental concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor aqueous solubility of 5-bromo-N-ethylpyrazin-2-amine?
A1: The solubility of 5-bromo-N-ethylpyrazin-2-amine in aqueous solutions is primarily dictated by its molecular structure. The pyrazine ring, while containing nitrogen atoms that can participate in hydrogen bonding, is part of a larger aromatic system that is inherently hydrophobic.[1][2] The presence of a bromo group further increases the lipophilicity of the molecule, contributing to its limited solubility in water. The N-ethyl group also adds to the nonpolar character of the compound.
Q2: How does the pH of the buffer affect the solubility of this compound?
A2: 5-bromo-N-ethylpyrazin-2-amine possesses a basic amine group. In an acidic environment (low pH), this amine group will become protonated, forming a positively charged ion. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[3][4] Conversely, at a higher pH, the compound will exist predominantly in its neutral, less soluble form. Therefore, adjusting the pH of your buffer system is a critical first step in addressing solubility challenges.
Q3: Are there any initial, simple steps I can take to improve solubility before resorting to more complex methods?
A3: Absolutely. Before exploring more advanced techniques, consider these preliminary steps:
Gentle Heating and Sonication: Briefly warming the solution can increase the rate of dissolution.[1] Sonication can also help to break down solid particles and enhance dissolution. However, be mindful of the compound's stability at elevated temperatures.
Freshly Prepared Solutions: Whenever possible, prepare your solutions fresh for each experiment to avoid potential precipitation over time.
Purity of the Compound: Ensure the purity of your 5-bromo-N-ethylpyrazin-2-amine, as impurities can sometimes affect solubility.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This guide will walk you through a systematic process for troubleshooting and resolving solubility issues with 5-bromo-N-ethylpyrazin-2-amine.
Issue 1: The compound does not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
Q: I've tried to dissolve 5-bromo-N-ethylpyrazin-2-amine in PBS at pH 7.4, but it remains a suspension. What should I do first?
A: Your first and most impactful step should be to investigate the effect of pH on the compound's solubility.
As a weak base, 5-bromo-N-ethylpyrazin-2-amine's solubility is highly dependent on the pH of the solution. By lowering the pH, you can protonate the amine group, thereby increasing its polarity and aqueous solubility.
Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, and 7.4).
Add an excess amount of 5-bromo-N-ethylpyrazin-2-amine to a fixed volume of each buffer.
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
Separate the undissolved solid by centrifugation or filtration.
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Buffer pH
Expected Solubility (µg/mL)
2.0
> 1000
4.0
500 - 1000
6.0
50 - 100
7.4
< 10
Issue 2: Adjusting the pH is not feasible for my experiment, or the required pH is too low.
Q: My biological assay is sensitive to low pH. How can I improve solubility while maintaining a near-neutral pH?
A: In this scenario, the use of co-solvents is a widely accepted and effective strategy. [3][5]
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent.
Ethanol: A less toxic option suitable for many applications.
Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400 are effective.
Prepare a high-concentration stock solution of 5-bromo-N-ethylpyrazin-2-amine in 100% of your chosen co-solvent (e.g., DMSO).
Serially dilute the stock solution into your aqueous buffer to achieve the final desired concentration.
Observe for any precipitation upon dilution. If precipitation occurs, you may need to increase the final percentage of the co-solvent in your working solution.
Important Consideration: Always run a vehicle control in your experiments to account for any effects of the co-solvent on your system.
Issue 3: The compound precipitates out of the co-solvent/buffer mixture over time.
Q: I was able to dissolve the compound initially with a co-solvent, but it crashed out of solution during my experiment. How can I prevent this?
A: This suggests that while the co-solvent aids in initial dissolution, the solution is supersaturated and thermodynamically unstable. The use of cyclodextrins can help to form stable inclusion complexes. [5][6]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like 5-bromo-N-ethylpyrazin-2-amine, forming a more water-soluble complex.
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Commonly used due to its high aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has excellent solubility and a good safety profile.
Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in your buffer).
Add the 5-bromo-N-ethylpyrazin-2-amine to the cyclodextrin solution.
Stir or sonicate the mixture until the compound is fully dissolved.
This stock solution can then be diluted into your experimental medium.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key relationships and workflows.
Caption: Relationship between pH and the ionization state and solubility of a weakly basic compound.
Caption: A workflow for troubleshooting solubility issues.
Advanced Strategies
For persistent solubility challenges, more advanced formulation techniques may be necessary, particularly in the context of drug development. These can include:
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[7]
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the compound, which can improve its dissolution rate.[7]
Salt Formation: Creating a salt form of the compound can significantly improve its aqueous solubility.
These methods typically require specialized equipment and expertise and are generally employed in later stages of development.
Disclaimer
The information provided in this guide is based on general principles of chemistry and formulation science. The hypothetical data and suggested protocols are intended for illustrative purposes. It is essential to experimentally verify the solubility of 5-bromo-N-ethylpyrazin-2-amine under your specific experimental conditions. Always prioritize the stability and integrity of your compound when exploring different solubilization methods.
References
Vertex AI Search. (n.d.). Solubility of Pyrazine.
Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
ACS Publications. (2006, September 16). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
ACS Publications. (2006, September 16). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide | Journal of Chemical & Engineering Data.
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
Technical Support Center: Mitigating Debromination in 5-Bromo-N-ethylpyrazin-2-amine Cross-Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering hydrodebromination (protodehalogenation) side reactions when utilizing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering hydrodebromination (protodehalogenation) side reactions when utilizing 5-bromo-N-ethylpyrazin-2-amine in palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Unlike standard aryl bromides, electron-deficient heteroaryls present unique mechanistic challenges. This guide provides a deep dive into the causality of these side reactions, self-validating troubleshooting steps, and optimized protocols to ensure high-yielding C–C and C–N bond formations.
Mechanistic Causality: Why Does Debromination Occur?
To prevent debromination, we must first understand the kinetic pathways at play. When 5-bromo-N-ethylpyrazin-2-amine is subjected to a Pd(0) catalyst, the highly electron-deficient nature of the pyrazine ring accelerates the initial oxidative addition step. However, this same electronic property makes the resulting Ar-Pd(II)-Br intermediate highly electrophilic.
If the subsequent transmetalation step is slow (due to steric hindrance, poor nucleophilicity of the coupling partner, or suboptimal base selection), the Ar-Pd(II) complex has a prolonged residence time. During this stall, any available hydride source in the reaction matrix can attack the palladium center, forming a Pd-H species that rapidly undergoes reductive elimination to yield the undesired debrominated pyrazine (Ar-H)[1].
Caption: Divergent pathways of Ar-Pd(II)-Br leading to cross-coupling vs. debromination.
Troubleshooting & FAQs
Q1: What are the primary hydride sources causing debromination in my reaction?A1: Hydrides typically originate from three sources in these specific couplings[2]:
Protic Solvents: Alcohols (e.g., ethanol, methanol, isopropanol) are notorious for undergoing
-hydride elimination to form Pd-H species.
Alkoxide Bases: Strong bases like NaOtBu or NaOMe can act as direct hydride donors.
Moisture: Trace water can react with bases and the Pd catalyst to generate hydride equivalents.
Q2: Does the N-ethylamine group on the pyrazine ring contribute to the side reaction?A2: Yes, it can be a significant liability. Secondary amines can competitively coordinate to the palladium center, effectively "poisoning" the catalyst and stalling transmetalation. In severe cases, the ethyl group itself can undergo
-hydride elimination[3]. Self-validating step: If anhydrous conditions fail, protect the secondary amine with a Boc (tert-butyloxycarbonyl) group. If the debromination stops, you have isolated the amine as the root cause[4].
Q3: How should I adjust my ligand and base selection to favor the desired product?A3: You must accelerate transmetalation to outcompete the side reaction. Switch from simple phosphines (like PPh3) to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ) or rigid bidentate ligands (e.g., dtbpf ). These ligands force the palladium center into a geometry that drastically accelerates reductive elimination[5]. Pair these with milder, non-nucleophilic bases like anhydrous
or .
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupled product to the debrominated byproduct (Ar-H) for electron-deficient bromopyrazines.
Ligand System
Base
Solvent System
Temp (°C)
Desired Product Yield (%)
Debrominated Byproduct (%)
EtOH / (3:1)
80
35%
45%
Dioxane / (4:1)
90
55%
25%
/ XPhos
Anhydrous Dioxane
80
88%
< 5%
XPhos Pd G3
Anhydrous Toluene
60
92%
< 2%
Takeaway: Moving to an anhydrous, aprotic solvent system with a bulky ligand (XPhos) and a mild base (
) at a moderately lowered temperature suppresses the protodehalogenation pathway.
Self-Validating Experimental Protocol
To establish a self-validating system, this protocol utilizes rigorous anhydrous techniques and LC-MS monitoring to verify the suppression of the Ar-H byproduct before scaling up.
Caption: Optimized anhydrous experimental workflow to minimize protodehalogenation.
Anhydrous, degassed Toluene or 1,4-Dioxane (0.1 - 0.2 M)
Procedure:
Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-N-ethylpyrazin-2-amine, the arylboronic acid, XPhos Pd G3, and anhydrous
.
Atmosphere Control: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen and ambient moisture.
Solvent Addition: Inject the anhydrous, sparged (degassed) solvent via a gas-tight syringe. Note: Do not use any alcohol co-solvents.
Controlled Heating: Place the sealed tube in a preheated oil bath at 60 °C to 80 °C. Causality note: Lowering the temperature from the standard 100 °C reduces the kinetic rate of the side reaction more than it impacts the desired cross-coupling[5].
In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe under Argon. Dilute in LC-MS grade acetonitrile and analyze. You are specifically looking for the mass of the desired product versus the mass of N-ethylpyrazin-2-amine (the debrominated byproduct).
Workup: Upon complete consumption of the starting material, cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.
Purification: Wash the organic filtrate with water and brine, dry over anhydrous
, concentrate in vacuo, and purify via flash column chromatography.
References
Organic Process Research & Development. Efficient Synthesis of a Highly Selective NPY-5 Receptor Antagonist: A Drug Candidate for the Treatment of Obesity. American Chemical Society. Available at: [Link]
Technical Support Center: Purification of 5-bromo-N-ethylpyrazin-2-amine
[1] Case ID: REC-PYR-005 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Molecule Profile User Query: Optimization of recrystallization solvents for 5-b...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Case ID: REC-PYR-005
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Profile
User Query: Optimization of recrystallization solvents for 5-bromo-N-ethylpyrazin-2-amine.
Context: This intermediate is typically synthesized via nucleophilic aromatic substitution (
) of 2,5-dibromopyrazine with ethylamine.[1] Common downstream applications include Suzuki-Miyaura couplings for kinase inhibitor synthesis.[1]
Physicochemical Profile (Estimated):
Structure: Pyrazine core with a lipophilic electron-withdrawing halogen (Br) and a secondary amine (N-ethyl).[1]
Polarity: Moderate.[1] The secondary amine provides H-bond donation/acceptance; the bromine adds significant lipophilicity.[1]
pKa: Weakly basic (estimated pKa ~2.5–3.5 due to the electron-withdrawing pyrazine ring and bromine substituent).[1]
Common Impurities:
2,5-Dibromopyrazine (Starting Material - Non-polar).[1]
2,5-Bis(ethylamino)pyrazine (Over-reaction byproduct - More polar).[1]
We do not recommend a "trial and error" approach. Based on the Hansen Solubility Parameters (HSP) of aminopyrazines, we categorize solvent systems into three tiers.
Tier 1: Recommended Binary Systems (High Recovery/High Purity)
Gradient Polarity: The compound dissolves in hot EtOAc; Heptane acts as a non-polar anti-solvent, forcing the bromo-amine out while keeping non-polar dibromo impurities in solution.[1]
General Purity. Removing unreacted starting material.[1]
Toluene / Heptane
1:2
Temperature Differential: Toluene has a high boiling point (), allowing for a wide cooling ramp ().[1]
Scale-up. Safety profile is better than benzene; excellent for removing over-alkylated byproducts.[1]
IPAc / Heptane
1:4
Selective Crystallization: Isopropyl Acetate (IPAc) is less prone to hydrolysis than EtOAc and has a higher flash point.[1]
Process Safety. Preferred for GMP environments.[1]
Tier 2: Single Solvent Systems (Operational Simplicity)
Ethanol (EtOH): Often too soluble at RT.[1] Use only if the impurity profile is highly polar (salts).[1] Requires cooling to
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is common with secondary amines (N-ethyl).[1] The "oil" is a supersaturated liquid phase separating before the crystal lattice can form.[1]
Corrective Actions:
The Cloud Point Method: Do not dump the anti-solvent (Heptane) in all at once.[1] Add it dropwise to the hot solution until a faint turbidity persists. Stop. Allow to cool slowly.
Seeding: Retain a small amount of crude solid. Once the solution reaches saturation temperature (approx.
), add a "seed" crystal.[1] This provides a nucleation site.[1]
High-Shear Agitation: If oil forms, reheat to redissolve, then cool with vigorous stirring. Shear forces can induce nucleation.[1]
Issue 2: "The crystals are colored (yellow/brown) even after recrystallization."
Diagnosis: Aminopyrazines are prone to oxidation, forming conjugated impurities (diazo species or N-oxides) that trap inside the crystal lattice.[1]
Corrective Actions:
Carbon Treatment: Before recrystallization, dissolve the crude in hot EtOAc.[1] Add Activated Charcoal (5 wt%) . Stir for 15 mins at reflux. Filter hot through a Celite pad.[1] Then proceed with Heptane addition.[1]
Acid Wash (Pre-purification): Dissolve crude in EtOAc.[1] Wash with 1M HCl.[1] The amine moves to the aqueous layer; non-basic impurities (dibromo starting material) stay in organic.[1] Neutralize aqueous layer with NaOH to precipitate the amine, then recrystallize.
Issue 3: "Low recovery yield (<50%)."
Diagnosis: The compound is too soluble in the "good" solvent, or the mother liquor holds too much product.[1]
Corrective Actions:
Switch Solvent: If using EtOH, switch to IPAc/Heptane .
Second Crop: Concentrate the mother liquor to half volume and cool to
Dissolution: Place 10g of crude 5-bromo-N-ethylpyrazin-2-amine in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions (start with 20 mL) while heating to reflux (
).
Checkpoint: Stop adding solvent as soon as the solid dissolves.[1] If a small amount of dark residue remains insoluble, filter it off hot.[1]
Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.[1]
Visual Cue: Continue until a slight cloudiness appears and does not disappear instantly.[1]
Re-clarification: Add 1-2 mL of EtOAc to make the solution clear again.[1]
Controlled Cooling: Remove heat source. Let the flask cool to room temperature on a cork ring (do not place directly on cold benchtop).
Crystallization: Once at RT, transfer to an ice bath (
) for 1 hour.
Isolation: Filter via vacuum filtration (Buchner funnel).[1]
Washing: Wash the cake with a cold 1:4 mixture of EtOAc/Heptane.
Drying: Dry in a vacuum oven at
for 4 hours.
Logic & Workflow Visualization
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.
Figure 2: Recrystallization Workflow
Caption: Step-by-step workflow for the binary solvent recrystallization process.[1][3]
References
Synthesis of Aminopyrazines: Sato, N. (1998).[1] Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[1] Elsevier.[1]
Solvent Selection Guide: Prat, D., et al. (2016).[1] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development.
Recrystallization of Amines: Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1]
Hansen Solubility Parameters: Abbott, S. (2024).[1] Hansen Solubility Parameters in Practice.
stability of 5-bromo-N-ethylpyrazin-2-amine under acidic reaction conditions
Technical Support Guide: Stability of 5-Bromo-N-ethylpyrazin-2-amine in Acidic Media Executive Summary Product: 5-Bromo-N-ethylpyrazin-2-amine CAS: 446286-94-8 (Analogous/Related) Application: Pharmaceutical Intermediate...
5-Bromo-N-ethylpyrazin-2-amine exhibits high stability in mild-to-moderate acidic conditions (e.g., 1M HCl, acetic acid, TFA at RT) but is susceptible to nucleophilic hydrolysis under vigorous acidic stress (e.g., conc.[3] H₂SO₄/HCl at reflux).[3] The most common user-reported "instability" is actually reversible salt formation , which alters solubility profiles, rather than chemical degradation.
Core Stability Profile & Chemical Behavior
To troubleshoot effectively, one must distinguish between thermodynamic stability (chemical structure intact) and physical state changes (salt precipitation).
A. Protonation vs. Degradation
The pyrazine ring is electron-deficient.[3] The exocyclic amine (N-ethylamino) and the ring nitrogens compete for protons.
Mild Acid (pH 1–4): Protonation occurs preferentially at the ring nitrogen (N-1 or N-4), forming a stable pyrazinium salt.[3] This is reversible upon neutralization with base (NaHCO₃/NaOH).[3]
Strong Acid + Heat (>80°C): The protonated ring becomes highly electron-deficient, activating the C-2 position for nucleophilic attack by water. This leads to hydrolysis , displacing the amine to form the pyrazinone derivative.
Issue 1: "My product disappeared from the organic layer during workup."
Diagnosis: Salt Formation.[3]
Context: You performed an acidic wash (e.g., 1N HCl) to remove impurities, and the product is no longer in the DCM/EtOAc layer.
Explanation: The basic amine function accepts a proton, converting the neutral, lipophilic molecule into a polar, water-soluble ammonium/pyrazinium salt. It has partitioned into the aqueous phase.
Solution:
Neutralize carefully with sat.[3] NaHCO₃ or 1N NaOH until pH > 8.[3]
Extract back into organic solvent (DCM/EtOAc). The neutral free base will return to the organic layer.
Issue 2: "I see a new peak at [M+1] = +1 mass unit (Hydrolysis) or loss of bromine."
Diagnosis: Acid-Catalyzed Hydrolysis (Nucleophilic Aromatic Substitution).[3]
Context: Reaction was heated in aqueous acid for extended periods.
Explanation: Protonation activates the pyrazine ring. Water acts as a nucleophile at the C-2 position, displacing the N-ethyl amine group.
Solution:
Reduce Temperature: Avoid refluxing in aqueous acid if possible.
Change Solvent: Switch to anhydrous acids (e.g., HCl in Dioxane) to eliminate water, the nucleophile responsible for hydrolysis.
Issue 3: "Precipitate formed immediately upon adding acid reagent."
Diagnosis: Pyrazinium Salt Precipitation.
Context: Using reagents like HCl/Ether or TFA in non-polar solvents.[3]
Explanation: The salt form of the aminopyrazine is often insoluble in ether, hexane, or toluene.
Solution: This is likely your product. Filter the solid and analyze by NMR (in DMSO-d6 or D₂O) to confirm it is the salt form. Do not discard the solid.
Mechanistic Visualization
The following diagram illustrates the divergent pathways between reversible salt formation (safe) and irreversible hydrolysis (degradation).
Figure 1: Reaction pathways of 5-bromo-N-ethylpyrazin-2-amine in acidic media. Blue arrows indicate reversible protonation; the red dashed arrow indicates irreversible hydrolysis under forcing conditions.
Validated Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to validate stability before scaling up acidic reactions.
Preparation: Dissolve 10 mg of 5-bromo-N-ethylpyrazin-2-amine in 1 mL of solvent (MeOH or MeCN).
Acid Addition: Add 0.5 mL of the target acid (e.g., 1M HCl, TFA, or AcOH).
Incubation:
Vial A: Stir at Room Temperature for 4 hours.
Vial B: Heat to reaction temperature (e.g., 60°C) for 4 hours.
Fail: Appearance of hydrolysis peak (M-29 approx, loss of ethylamine fragment replaced by oxygen) or debromination.
Protocol B: Recovery from Acidic Aqueous Phase
Cool the acidic aqueous solution to 0–5°C.
Slowly add 4N NaOH dropwise with vigorous stirring.
Monitor pH; target pH 9–10.[3] Note: Aminopyrazines are weak bases; pH must be sufficiently high to fully deprotonate.
Extract 3x with Ethyl Acetate (DCM may cause emulsions).[3]
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
References
PubChem. 5-bromo-N-ethylpyridin-2-amine (Analogous Structure Properties).[3] National Library of Medicine. Available at: [Link][3]
Sato, N. (1980).[3] Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier. (Standard text confirming protonation sites and hydrolysis resistance of aminopyrazines).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Catalyst Poisoning with 5-bromo-N-ethylpyrazin-2-amine
Ticket ID: PYR-ZN-5BR-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Core Directive: The "Chelete Effect" Trap
User Warning: The substrate 5-bromo-N-ethylpyrazin-2-amine presents a dual-threat to palladium catalysis. Unlike simple aryl halides, this molecule contains three competitive binding sites that disable your catalyst before the reaction begins.
The Mechanism of Failure
Your reaction likely fails not because of the bromine activation (oxidative addition), but because of off-cycle coordination .
Pyrazine Nitrogens (N1/N4): These are hard Lewis bases. In low-steric environments, Pd(II) binds here irreversibly, forming a "dead" complex.
Exocyclic Amine (N-ethyl): While less basic than a primary amine, the secondary amine can act as a directing group, facilitating the formation of stable 5-membered palladacycles that halt the catalytic turnover.
The Solution Philosophy: You cannot remove the nitrogens. Therefore, you must shield the metal center using bulky, electron-rich ligands that physically block these "poisonous" coordination sites while permitting the necessary oxidative addition at the C-Br bond.
Diagnostic Workflow (Visual)
If your reaction is stalling or yielding <10%, consult the logic flow below to identify the specific poisoning mode.
Caption: Diagnostic logic tree for distinguishing between catalyst decomposition (aggregation) and substrate inhibition (poisoning).
Technical Solutions & Optimization
A. Ligand Selection Strategy (The Shield)
For 5-bromo-N-ethylpyrazin-2-amine , standard ligands like PPh3 or dppf are insufficient. You require Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands form a "roof" over the Pd center, preventing the pyrazine nitrogen from approaching the metal.
Ligand Class
Recommendation
Why it works for this substrate
tBuBrettPhos
Primary Choice
Extremely bulky. The tert-butyl groups prevent N-coordination. Excellent for amination of heteroaryl halides [1].[1]
XPhos
Secondary Choice
High activity.[2] Good general purpose ligand for Suzuki/Buchwald couplings of electron-deficient heterocycles [2].
RuPhos
Alternative
Specifically designed to prevent inhibition by secondary amines. Use if the N-ethyl group is the primary poisoning site.
BINAP
Not Recommended
Lacks the steric bulk to prevent pyrazine N-binding effectively in this specific scaffold.
B. The "Pre-Activation" Protocol
To ensure the catalyst enters the cycle before being poisoned, do not mix all reagents at once. Use this self-validating protocol.
Standard Operating Procedure (SOP-PYR-05):
Target Reaction: Buchwald-Hartwig Amination or Suzuki Coupling of 5-bromo-N-ethylpyrazin-2-amine.
Reagents:
Pd Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - Avoid Pd(OAc)₂ unless using a reducing agent.
Ligand: tBuBrettPhos (Ligand:Pd ratio = 1.2:1 to 2:1).
Base: NaOtBu (Sodium tert-butoxide) or K₃PO₄ (if base-sensitive groups present).
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step Execution:
Catalyst Pre-complexation (Critical Step):
In a separate vial inside the glovebox (or under Ar stream), mix Pd₂(dba)₃ and tBuBrettPhos in 1 mL of solvent.
Heat at 120°C for 3 minutes (or stir 30 mins at RT).
Validation: The solution should change color (often to a deep orange/brown), indicating the active L-Pd(0) species is formed. If it turns black immediately, your solvent is wet.
Substrate Addition:
Add the 5-bromo-N-ethylpyrazin-2-amine , the coupling partner, and the base to the main reaction vessel.
Add the pre-formed catalyst solution via syringe.
Temperature Ramp:
Do not plunge into a 100°C bath. Start at 60°C.
Reason: High heat promotes Pd-cluster formation (Pd black) before the oxidative addition can stabilize the complex. Ramp to 100°C over 10 minutes.
Frequently Asked Questions (Troubleshooting)
Q1: I see conversion, but it stops at 40%. Adding more catalyst doesn't help. Why?A: You are experiencing product inhibition . The product (likely a diamino-pyrazine) is more Lewis-basic than the starting material and is competitively binding to the catalyst.
Fix: Switch to BrettPhos or AdBrettPhos . These ligands are designed to be bulky enough to eject the product from the metal center, facilitating turnover [3].
Q2: Can I use Pd(PPh₃)₄? It's cheaper.A:No. Triphenylphosphine is labile (falls off easily). The pyrazine nitrogen will displace the PPh₃, form a stable (Pyrazine)₂PdBr(Ar) complex, and kill the reaction. You will see a clear solution with zero yield.
Q3: My reaction turns black immediately upon heating.A: This is "Pd Black" precipitation. The pyrazine substrate is likely displacing the ligands entirely, leading to naked Pd atoms which aggregate.
Fix: Increase the Ligand:Pd ratio to 2:1 or even 3:1 . You need a high local concentration of ligand to outcompete the substrate.
Q4: Is the N-ethyl group participating in the reaction?A: It shouldn't, but if you are using a very strong base (like LiHMDS) and high heat, you might risk deprotonating the N-ethyl group, leading to side reactions. Stick to NaOtBu or K₂CO₃ .
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3][4][5] Chemical Reviews, 116(19), 12564–12649.[4]
[Link]
(The authoritative review on ligand selection for heteroaryl amines).
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed C–N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361.
[Link]
(Details the structural features of XPhos and RuPhos that prevent catalyst poisoning).
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
[Link]
(Early mechanistic work establishing the problem of off-cycle resting states in Pd-catalysis).
storage conditions to prevent degradation of 5-bromo-N-ethylpyrazin-2-amine
A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling Welcome to the technical support guide for 5-bromo-N-ethylpyrazin-2-amine. As a Senior Application Scientist, my goal is to provide you with the...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling
Welcome to the technical support guide for 5-bromo-N-ethylpyrazin-2-amine. As a Senior Application Scientist, my goal is to provide you with the necessary insights and protocols to prevent the degradation of this valuable research compound. The stability of heterocyclic amines is paramount for reproducible experimental outcomes, and this guide is structured to address the common challenges and questions encountered in the lab.
Quick Reference: Recommended Storage Conditions
For immediate reference, the optimal storage parameters for 5-bromo-N-ethylpyrazin-2-amine are summarized below. Adherence to these conditions is the first line of defense against chemical degradation.
Parameter
Recommended Condition
Rationale
Temperature
2–8 °C
Minimizes thermal degradation, as the rate of decomposition for heterocyclic amines increases with temperature.[1][2]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation and hydrolysis by displacing reactive oxygen and atmospheric moisture.[2][3][4]
Light
Protect from Light
Avoids photodegradation, as UV radiation can cause debromination and other structural changes in brominated compounds.[5][6][7][8]
Container
Tightly Sealed Amber Glass Vial
Provides a physical barrier against air and moisture ingress and blocks UV light.[4][9]
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter, explaining the science behind the problem and providing actionable solutions.
Q1: What are the primary factors that cause 5-bromo-N-ethylpyrazin-2-amine to degrade?
The degradation of 5-bromo-N-ethylpyrazin-2-amine is primarily driven by three environmental factors: temperature, atmosphere (oxygen and moisture), and light.
Temperature: Like many complex organic molecules, heterocyclic amines are susceptible to thermal decomposition. Studies have shown that the loss of heterocyclic amines increases with both rising temperature and prolonged heating time, often following a first-order kinetic model.[1] Storing the compound at elevated temperatures can accelerate these degradation pathways, leading to the formation of impurities.
Atmosphere: This compound is sensitive to both oxygen and moisture.[3][10]
Oxygen: The pyrazine ring and amine functional groups can be susceptible to oxidation, which can alter the compound's structure and reactivity.
Moisture: As an amine, the compound can be hygroscopic. Moisture can lead to hydrolysis or facilitate other degradative reactions. Handling air-sensitive compounds requires the rigorous exclusion of air and moisture, typically achieved by using an inert atmosphere like argon or nitrogen.[3]
Light: Many brominated aromatic compounds are photosensitive.[7][8] Exposure to light, particularly UV radiation, can provide the energy needed to break the carbon-bromine bond, leading to debromination or other radical-initiated side reactions.[7] This is why storage in dark or amber containers is critical.[5][6]
Q2: My solid 5-bromo-N-ethylpyrazin-2-amine has turned from a light yellow to a darker brown color. What happened, and can I still use it?
A change in color is a strong visual indicator of chemical degradation. This is most likely due to oxidation from improper storage and exposure to air. While the compound may not be completely decomposed, its purity is compromised.
Recommendation: Do not use the discolored reagent in your experiments. The presence of impurities can lead to unexpected side reactions, lower yields, and difficulty in purifying your desired product, ultimately compromising the validity of your results. It is more efficient and scientifically rigorous to procure a fresh batch of the starting material.
Q3: I'm experiencing significantly lower yields in my reaction. Could degradation of my 5-bromo-N-ethylpyrazin-2-amine be the cause?
Yes, this is a very common consequence of using a degraded reagent. If the purity of your starting material has decreased, there is simply less of the active compound available to participate in the reaction. Furthermore, the degradation byproducts can interfere with the reaction mechanism, potentially inhibiting a catalyst or reacting with other reagents to form unwanted side products.
To confirm this, you can perform a simple purity analysis on your stored compound using techniques like ¹H NMR, LC-MS, or by checking its melting point and comparing it to the reference value. A broadened melting point range or the appearance of new signals in spectroscopic analysis would confirm degradation.
Q4: What is the best way to handle the compound when weighing it for an experiment?
Handling should be done in a manner that minimizes exposure to the atmosphere and light. The ideal method depends on the equipment available in your lab.
Ideal Method (Glovebox): The best practice is to handle the compound inside a glovebox with a continuously purified inert atmosphere (e.g., <1 ppm O₂ and H₂O).[3][4] This provides the most controlled environment.
Alternative Method (Schlenk Line): If a glovebox is unavailable, you can handle the compound on a Schlenk line. This involves weighing the compound into a pre-dried and tared flask that is kept under a positive pressure of inert gas.
Quick Weighing in Air (Not Recommended): If you must weigh the compound in the open, do so as quickly as possible. Have all your equipment ready, minimize the time the container is open, and immediately flush the container with an inert gas before resealing. This method carries the highest risk of introducing moisture and oxygen.
Q5: Is it better to store the compound as a solid or as a stock solution?
For long-term storage, the compound is most stable as a solid under the recommended conditions (2-8°C, inert atmosphere, protected from light).
If you need to use the compound frequently, preparing a stock solution can be more convenient. However, you must use a high-purity, anhydrous solvent. The solution should be stored in a vial with a septum cap (e.g., a Sure/Seal™ bottle) under an inert atmosphere and refrigerated.[11] Be aware that the compound may have different stability in solution, so it's advisable to prepare only as much solution as you expect to use in a reasonable timeframe.
Troubleshooting and Verification Protocols
This section provides a logical framework and practical steps for identifying and addressing potential degradation.
Troubleshooting Degradation: A Logic Diagram
If you suspect your 5-bromo-N-ethylpyrazin-2-amine has degraded, follow this decision tree to diagnose the potential cause.
Caption: A decision tree to diagnose potential causes of degradation.
Protocol: Purity Assessment by ¹H NMR
This protocol provides a method to quickly assess the purity of your 5-bromo-N-ethylpyrazin-2-amine sample.
Objective: To identify the presence of degradation products by comparing the sample's ¹H NMR spectrum to a reference spectrum.
Materials:
5-bromo-N-ethylpyrazin-2-amine sample (5-10 mg)
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
NMR tube
Pipettes
Reference spectrum of a pure standard
Procedure:
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
Transfer the solution to an NMR tube.
Acquire a ¹H NMR spectrum according to standard instrument procedures.
Analysis:
Carefully compare the acquired spectrum to the reference spectrum of a pure sample.
Look for the appearance of new, unidentifiable peaks or a significant broadening of the expected signals.
Integrate the peaks corresponding to the compound and any visible impurities. A significant percentage of impurity integration confirms degradation.
Detailed Handling and Storage Workflow
Following a standardized workflow is crucial for maintaining the long-term stability of the compound.
Workflow for Receiving and Storing 5-bromo-N-ethylpyrazin-2-amine
Caption: Recommended workflow from receiving to storing the compound.
References
Chiu, C. P., & Chen, B. H. (2000). Stability of heterocyclic amines during heating. FAO AGRIS. Retrieved from [Link]
Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Retrieved from [Link]
Unchained Labs. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Unchained Labs. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). CAS RN 767342-16-5 | (5-Bromo-pyrazin-2-yl)-(2-pyridin-4-yl-ethyl)-amine. Hoffman Fine Chemicals. Retrieved from [Link]
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
Khan, M. R., & Arshad, R. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. Retrieved from [Link]
CurTec. (n.d.). Protecting specialty chemicals against UV light. CurTec. Retrieved from [Link]
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Retrieved from [Link]
Knize, M. G., et al. (1994). Effect of cooking time and temperature on the heterocyclic amine content of fried beef patties. Food and Chemical Toxicology. Retrieved from [Link]
Johansson, M., et al. (1995). Effect of cooking temperature on the formation of heterocyclic amines in fried meat products and pan residues. PubMed. Retrieved from [Link]
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. Retrieved from [Link]
Polak, M. L., et al. (2020). Influence of temperature on the formation of heterocyclic aromatic amines in pork steaks. ResearchGate. Retrieved from [Link]
Jahnke, A., et al. (n.d.). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. Fera. Retrieved from [Link]
Al-SBAHI, A., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PMC. Retrieved from [Link]
Technical Support Center: Isolation & Purification of 5-Bromo-N-ethylpyrazin-2-amine
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists tasked with synthesizing and purifying 5-bromo-N-ethylpyrazin-2-amine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists tasked with synthesizing and purifying 5-bromo-N-ethylpyrazin-2-amine . This compound is typically synthesized via the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyrazine with ethylamine[1].
While the first substitution is highly favored, achieving >99% purity requires separating the target product from unreacted starting materials and over-reaction byproducts[2]. This guide provides the mechanistic causality behind separation techniques, troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs).
Reaction Mixture Component Profiling
To design a rational separation strategy, we must first analyze the physicochemical properties of the reaction mixture components. The SNAr reaction selectively halts at mono-substitution under controlled conditions because the incoming ethylamino group donates electron density into the pyrazine ring via resonance, deactivating it toward a second nucleophilic attack[2].
Table 1: Physicochemical Profile of Reaction Components
Component
Role
Mol. Weight
Est. pKa (Conjugate Acid)
Polarity / TLC Rf*
Solubility Profile
2,5-Dibromopyrazine
Starting Material
237.88 g/mol
< 0 (Non-basic)
High (~0.8)
Highly soluble in organic solvents; insoluble in water.
Ethylamine
Reactant
45.08 g/mol
~10.8 (Strong base)
Very Low (0.0)
Highly volatile (bp 16°C); miscible in water.
5-Bromo-N-ethylpyrazin-2-amine
Target Product
202.05 g/mol
~2.5 – 3.0 (Weak base)
Moderate (~0.4)
Soluble in organics; soluble in aqueous acid (pH < 1).
N,N'-Diethylpyrazine-2,5-diamine
Byproduct
166.23 g/mol
~4.5 – 5.0 (Moderate base)
Low (~0.1)
Soluble in polar organics; highly soluble in mild acid.
*TLC conditions: 20% Ethyl Acetate in Hexanes on Silica Gel (UV 254 nm).
Troubleshooting FAQs
Q1: Why does my product co-elute with unreacted 2,5-dibromopyrazine during silica gel chromatography?Causality: 2,5-dibromopyrazine is highly non-polar and lacks hydrogen-bond donating capabilities. If your initial mobile phase is too polar (e.g., >10% EtOAc), both the starting material and your target product will migrate near the solvent front.
Solution: Utilize a step-gradient. Begin with 100% Hexanes to quantitatively elute the 2,5-dibromopyrazine. Only after the starting material has cleared the column should you step the gradient up to 15-20% EtOAc to elute the 5-bromo-N-ethylpyrazin-2-amine.
Q2: Can I avoid column chromatography and separate the product using liquid-liquid extraction?Causality: Yes. The separation relies on the pKa differential between the starting material and the product. Unsubstituted 2-aminopyrazine has a pKa of approximately 3.01[3][4]. The electron-withdrawing bromine at the 5-position slightly lowers this, while the electron-donating ethyl group slightly raises it, resulting in an estimated pKa of ~2.5. 2,5-dibromopyrazine is entirely non-basic.
Solution: By washing the organic layer with a strong aqueous acid (1M HCl, pH ~0), you force the target product into its water-soluble hydrochloride salt form. The non-basic 2,5-dibromopyrazine remains trapped in the organic layer.
Q3: My isolated product is contaminated with a highly polar impurity. What is it, and how do I remove it?Causality: This is likely the bis-substituted byproduct, N,N'-diethylpyrazine-2,5-diamine. Because it possesses two electron-donating alkylamino groups, its pyrazine ring is significantly more basic than your target product.
Solution: If using acid-base extraction, this diamine will co-extract into the acidic aqueous layer. To separate them, you must rely on silica gel chromatography. The diamine is significantly more polar and will remain on the baseline when eluting the target product with 20% EtOAc/Hexanes.
Standard Operating Procedures (SOPs)
SOP A: Self-Validating Acid-Base Extraction
Use this protocol to separate the target product from 2,5-dibromopyrazine and residual ethylamine.
Volatile Removal: Concentrate the crude reaction mixture under reduced pressure (rotary evaporation at 35°C) to remove the bulk of the unreacted ethylamine.
Organic Solubilization: Dissolve the resulting residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Acidic Extraction (The pKa Trap):
Add an equal volume of 1M HCl to the organic layer.
Vigorously shake the separatory funnel and allow the phases to separate.
Self-Validation Step: Spot the upper organic layer on a TLC plate. You should only see the high-Rf 2,5-dibromopyrazine. If the product spot is still visible, perform a second extraction with 1M HCl.
Phase Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Discard the organic layer.
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH > 8.
Self-Validation Step: Use pH indicator paper to confirm the pH is strictly > 8. The solution will turn cloudy as the neutral 5-bromo-N-ethylpyrazin-2-amine precipitates out of the aqueous phase.
Final Recovery: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the pure product.
SOP B: Flash Column Chromatography
Use this protocol if the bis-substituted diamine byproduct is present.
Dry Loading: Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder.
Column Equilibration: Pack the column using 100% Hexanes.
Elution:
Run 3 column volumes (CV) of 100% Hexanes to elute 2,5-dibromopyrazine.
Step to 15% EtOAc in Hexanes for 5 CVs to elute 5-bromo-N-ethylpyrazin-2-amine.
Self-Validation Step: Monitor fractions via UV (254 nm). The diamine byproduct will remain strongly adhered to the silica at this solvent polarity.
Separation Workflow Visualization
Liquid-liquid extraction workflow for isolating 5-bromo-N-ethylpyrazin-2-amine.
References
Source: Google Patents (US11827644B2)
Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Aminopyrazine | C4H5N3 | CID 78747
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 5-bromo-N-ethylpyrazin-2-amine Purity
A Senior Application Scientist's Perspective on Achieving Robust and Reliable Purity Analysis In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Achieving Robust and Reliable Purity Analysis
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 5-bromo-N-ethylpyrazin-2-amine, a heterocyclic amine with potential therapeutic applications, the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for purity analysis is a critical early-stage milestone. This guide provides an in-depth, experience-driven comparison of various HPLC approaches, culminating in a recommended, validated method for the purity determination of this specific analyte. We will delve into the "why" behind the "how," offering insights gleaned from years of navigating the complexities of chromatographic separations for small molecules.
The Analyte in Focus: Understanding 5-bromo-N-ethylpyrazin-2-amine
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. 5-bromo-N-ethylpyrazin-2-amine is a pyrazine derivative.[1] While specific experimental data for this compound is not extensively published, we can infer its behavior based on its structural motifs. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, along with the amino and ethyl groups, suggests a compound with moderate polarity.[2] The bromine atom adds to its molecular weight and may influence its retention characteristics. The presence of the basic amine functionality dictates that the mobile phase pH will be a critical parameter to control for consistent retention and peak shape.[3]
The Chromatographic Challenge: Selecting the Right Tools for the Job
The primary goal of a purity method is to separate the main compound from all potential impurities, which may include starting materials, byproducts, and degradation products. For a compound like 5-bromo-N-ethylpyrazin-2-amine, Reversed-Phase HPLC (RP-HPLC) is the logical starting point due to its versatility in separating a wide range of non-polar to moderately polar compounds.[4][5]
Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical decision in HPLC method development. We will compare three common C18 columns with different characteristics to illustrate the impact of column chemistry on the separation of 5-bromo-N-ethylpyrazin-2-amine.
Conventional C18: A standard, end-capped C18 column is the workhorse of many laboratories. It provides good hydrophobic retention for a broad range of analytes.
Polar-Embedded C18: This type of column has a polar group embedded within the C18 chain. This modification can provide alternative selectivity, especially for polar compounds, and can improve peak shape for basic analytes by shielding residual silanols on the silica surface.
Phenyl-Hexyl: A phenyl-hexyl phase offers unique pi-pi interaction capabilities, which can be advantageous for separating aromatic compounds like our pyrazine derivative. The choice of organic modifier can significantly influence the selectivity on this type of phase.[3]
Mobile Phase Optimization: The Driving Force of Separation
The mobile phase composition fine-tunes the separation. Key parameters to consider are the organic modifier, the aqueous component, and the pH.
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol, particularly with phenyl-based stationary phases.[3][6]
Aqueous Component and pH Control: For an amine-containing compound, controlling the pH of the mobile phase is crucial to ensure a consistent ionization state, leading to reproducible retention times and symmetrical peak shapes.[3] A buffer is essential to maintain a stable pH. A phosphate or acetate buffer is a common choice.[7]
Experimental Comparison: A Data-Driven Approach
To objectively compare the performance of different HPLC conditions, a systematic study was conducted. A sample of 5-bromo-N-ethylpyrazin-2-amine, potentially containing process-related impurities, was used.
Initial Screening and Method Development Workflow
The development process followed a logical progression, starting with column and mobile phase screening, followed by optimization of the most promising conditions.
mass spectrometry (LC-MS) fragmentation patterns of 5-bromo-N-ethylpyrazin-2-amine
An In-Depth Guide to the LC-MS Fragmentation of 5-bromo-N-ethylpyrazin-2-amine: A Comparative Analysis for Structural Elucidation This guide provides a comprehensive analysis of the predicted liquid chromatography-. Desi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the LC-MS Fragmentation of 5-bromo-N-ethylpyrazin-2-amine: A Comparative Analysis for Structural Elucidation
This guide provides a comprehensive analysis of the predicted liquid chromatography-. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a deep dive into the mechanistic principles governing the molecule's behavior under electrospray ionization (ESI) and collision-induced dissociation (CID). We will explore the rationale behind methodological choices and compare the predicted primary fragmentation pathway against other plausible alternatives, providing a robust framework for compound identification and structural confirmation.
Introduction: The Significance of Pyrazine Derivatives
Pyrazine rings are crucial scaffolds in medicinal chemistry, appearing in numerous pharmaceutical agents due to their diverse biological activities.[1] The specific compound, 5-bromo-N-ethylpyrazin-2-amine, incorporates several key features that influence its analytical characterization: a basic pyrazine core, an N-ethylamino substituent, and a bromine atom. Accurate structural elucidation is paramount in drug development for confirming synthesis, identifying metabolites, and ensuring purity. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing a fragmentation "fingerprint" that is unique to a molecule's structure.[2][3] This guide establishes a predictive framework for the fragmentation of this compound, grounded in established principles of mass spectrometry.
Experimental Workflow: A Self-Validating LC-MS/MS Protocol
The following protocol is designed for the robust and sensitive analysis of 5-bromo-N-ethylpyrazin-2-amine using a standard triple quadrupole or Q-TOF mass spectrometer. The choice of positive electrospray ionization (ESI) is based on the presence of basic nitrogen atoms in the pyrazine ring and the secondary amine, which are readily protonated to form [M+H]⁺ ions.[4][5]
Experimental Design Overview
The overall workflow involves sample preparation, chromatographic separation to isolate the analyte from the matrix, and subsequent detection and fragmentation by the mass spectrometer.
Caption: General experimental workflow for LC-MS/MS analysis.
Detailed Methodological Parameters
The following table outlines the recommended starting parameters for a robust LC-MS/MS method. These parameters are based on established methods for analyzing similar nitrogen-containing heterocyclic compounds.[4][6][7]
Parameter
Value / Description
Rationale
LC System
UPLC/HPLC System
Standard for small molecule analysis.
Column
Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Provides good retention and peak shape for moderately polar aromatic compounds.[4][6]
Mobile Phase A
Water + 0.1% Formic Acid
Formic acid aids in the protonation of the analyte in the ESI source, promoting the formation of [M+H]⁺ ions.[8]
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
A common organic solvent for reversed-phase chromatography.
Gradient
Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
A standard gradient ensures elution of the compound with good peak shape and separation from potential impurities.
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column.
Column Temperature
40 °C
Ensures reproducible retention times and improves peak symmetry.
MS System
Triple Quadrupole or Q-TOF Mass Spectrometer
Standard instrumentation for quantitative and qualitative MS/MS analysis.
Ionization Mode
Electrospray Ionization (ESI), Positive
ESI is a soft ionization technique suitable for polar molecules, and positive mode is ideal for basic compounds like amines.[5][9]
Capillary Voltage
3.5 kV
Optimizes the electrospray process for efficient ion generation.
Source Temperature
150 °C
Aids in desolvation of the ESI droplets.
Desolvation Gas Flow
800 L/hr (Nitrogen)
Assists in solvent evaporation to release gas-phase ions.
Collision Gas
Argon
An inert gas used to induce fragmentation in the collision cell.
Collision Energy (CE)
Ramped (e.g., 10-40 eV)
A range of collision energies should be tested to observe both primary fragments at low energy and more extensive fragmentation at higher energies.[10]
Predicted Fragmentation Patterns of 5-bromo-N-ethylpyrazin-2-amine
The structure of 5-bromo-N-ethylpyrazin-2-amine (C₆H₈BrN₃) contains several potential sites for fragmentation. Based on established chemical principles, we can predict the most likely fragmentation pathways.
The Precursor Ion: [M+H]⁺
First, the molecule is protonated in the ESI source, most likely on one of the basic nitrogen atoms. The molecular weight of C₆H₈BrN₃ is 201.00 for the ⁷⁹Br isotope and 203.00 for the ⁸¹Br isotope. The protonated precursor ion, [M+H]⁺, will therefore appear as a characteristic doublet with a roughly 1:1 intensity ratio at m/z 202.0 and 204.0 .[11][12][13] The presence of an odd number of nitrogen atoms (three) correctly predicts an odd nominal molecular weight, consistent with the nitrogen rule.[11][14]
Primary Fragmentation Pathway: Alpha-Cleavage
For aliphatic amines, the most dominant fragmentation pathway is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[13][14][15][16] This process is favored because it results in a stable, resonance-stabilized iminium ion.
In the case of the N-ethyl group, alpha-cleavage involves the loss of a methyl radical (•CH₃, 15 Da). This is predicted to be the most favorable and abundant fragmentation.
This fragmentation results in a highly stable product ion where the positive charge is delocalized across the nitrogen and the pyrazine ring.
Comparative Fragmentation Pathways
While alpha-cleavage is predicted to be dominant, other fragmentation pathways are possible and provide additional structural confirmation.
Loss of Ethylene via Rearrangement: A common fragmentation for ethylamines is the loss of a neutral ethylene molecule (C₂H₄, 28 Da) through a hydrogen rearrangement.[2]
[M+H]⁺ (m/z 202/204) → [M+H - C₂H₄]⁺ (m/z 174/176) + C₂H₄
This pathway typically results in a less intense fragment compared to alpha-cleavage.
Cleavage of the C-Br Bond: The loss of the bromine atom can occur, although the aromatic C-Br bond is relatively strong. This would result in the loss of a bromine radical (•Br, 79/81 Da).
[M+H]⁺ (m/z 202/204) → [M+H - Br]⁺ (m/z 123) + •Br
The resulting ion at m/z 123 would be a singlet peak, as the isotopic signature of bromine is lost.
Ring Cleavage: Fragmentation of the pyrazine ring itself is also possible, particularly at higher collision energies. These pathways are more complex but can lead to characteristic smaller fragments. For instance, cleavage of the pyrazine ring could lead to the loss of HCN (27 Da) or other neutral fragments.[17]
Fragmentation Diagram and Data Summary
The following diagram illustrates the predicted primary and secondary fragmentation pathways.
Caption: Predicted fragmentation pathways for 5-bromo-N-ethylpyrazin-2-amine.
The predicted mass-to-charge ratios for the key ions are summarized below.
Ion Description
Proposed Formula
Predicted m/z (⁷⁹Br / ⁸¹Br)
Notes
Precursor Ion
[C₆H₉BrN₃]⁺
202.0 / 204.0
Protonated molecule. Shows the characteristic ~1:1 isotopic pattern for a single bromine atom.[12][18]
Primary Fragment (α-cleavage)
[C₅H₆BrN₃]⁺
187.0 / 189.0
Loss of a methyl radical (•CH₃) from the N-ethyl group. Predicted to be the base peak due to the formation of a stable iminium ion.[14][15][16]
Secondary Fragment
[C₄H₅BrN₂]⁺
174.0 / 176.0
Loss of neutral ethylene (C₂H₄) via rearrangement. Expected to be of lower intensity than the primary fragment.[2]
Secondary Fragment
[C₆H₉N₃]⁺
123.0
Loss of a bromine radical (•Br). Results in a singlet peak (no isotopic pattern).
Conclusion
This guide presents a scientifically grounded, predictive framework for the LC-MS/MS analysis of 5-bromo-N-ethylpyrazin-2-amine. By combining a robust experimental protocol with a detailed analysis of fragmentation theory, we anticipate a primary fragmentation pathway dominated by alpha-cleavage, resulting in the loss of a methyl radical to produce a highly stable product ion at m/z 187/189. The presence of secondary fragments corresponding to the loss of ethylene and the bromine radical would serve as further confirmation of the parent structure. This comparative approach, which weighs the likelihood of different fragmentation channels, provides researchers with a powerful and logical system for the structural elucidation of novel pyrazine derivatives and related heterocyclic compounds.
References
BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
Covaci, A., Voorspoels, S., & de Boer, J. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed.
Fan, W., Xu, Y., & Zhang, Y. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC.
BenchChem. (2025). Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online.
Mótyán, G., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
SIELC Technologies. (2019). Pyrazine.
University of Guelph. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern.
Vaia. (n.d.). Q10P (a) Show how fragmentation occur....
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
BIOS. (n.d.). Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS).
Salih, H. M., & Tünay, K. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
YouTube. (2014). Electrospray ionization.
Muti, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube.
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
Klein, A., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC.
Chen, X., He, J., & Zhao, Y. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals.
Mandal, M. K., & Le, V. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate.
Structural Confirmation of 5-bromo-N-ethylpyrazin-2-amine: A Comparative Guide to X-Ray Crystallography vs. NMR
Executive Summary In the development of pyrazine-based pharmaceutical intermediates, unambiguous structural confirmation is critical. For 5-bromo-N-ethylpyrazin-2-amine (CAS 1001050-18-5) , distinguishing between regiois...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of pyrazine-based pharmaceutical intermediates, unambiguous structural confirmation is critical. For 5-bromo-N-ethylpyrazin-2-amine (CAS 1001050-18-5) , distinguishing between regioisomers (specifically the 3-bromo, 5-bromo, and 6-bromo isomers) is a common challenge during electrophilic aromatic substitution or nucleophilic displacement reactions.
While Nuclear Magnetic Resonance (NMR) spectroscopy is the routine standard for characterization, it often relies on indirect evidence (coupling constants) to assign halogen positioning on the pyrazine ring. Single Crystal X-ray Diffraction (SC-XRD) offers a superior, absolute structural determination.
This guide objectively compares SC-XRD against NMR and Mass Spectrometry (MS), providing experimental protocols for generating crystallographic data for this specific class of aminopyrazines.
Comparative Analysis: X-Ray Crystallography vs. Alternatives[1][2]
The following table summarizes the performance of structural confirmation methods for 5-bromo-N-ethylpyrazin-2-amine.
Feature
Method A: Single Crystal X-Ray (SC-XRD)
Method B: NMR Spectroscopy (1H/13C/2D)
Method C: Mass Spectrometry (LC-MS)
Primary Output
3D Electron Density Map (Absolute Structure)
Chemical Shifts () & Coupling Constants ()
Molecular Weight () & Fragmentation
Regioisomer Resolution
Definitive. Direct visualization of Br position relative to N-ethyl group.
Inferred. Relies on meta- vs. para-coupling constants ( vs Hz).
Poor. Isomers often have identical mass and similar fragmentation.
Signal overlap; solvent effects; ambiguous -values in symmetric rings.
Cannot distinguish spatial arrangement of substituents.
Why X-Ray is Critical for this Molecule
For 5-bromo-N-ethylpyrazin-2-amine, the pyrazine ring protons are isolated or weakly coupled. In NMR, distinguishing the 5-bromo isomer from the 6-bromo isomer often depends on subtle chemical shift differences or NOE (Nuclear Overhauser Effect) experiments which can be inconclusive if the N-ethyl group rotates freely. X-ray crystallography utilizes the anomalous scattering of the Bromine atom (
) to provide an undeniable atomic map.
Experimental Protocols
Protocol A: Crystallization of 5-bromo-N-ethylpyrazin-2-amine
Objective: Grow single crystals suitable for diffraction.
Solvent Selection: Aminopyrazines typically crystallize well from polar protic solvents due to Hydrogen bonding capabilities (Donor: N-H, Acceptor: Pyrazine N).
Dissolution: Dissolve 20 mg of 5-bromo-N-ethylpyrazin-2-amine in 2 mL of Methanol. If insoluble, add DCM dropwise until clear.
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean vial to remove nucleation sites (dust).
Slow Evaporation: Cover the vial with Parafilm, poke 3–5 small holes with a needle, and store at room temperature (20–25°C) in a vibration-free environment.
Harvesting: Monitor daily. Crystals (likely colorless prisms or plates) should appear within 2–5 days.
Protocol B: X-Ray Data Collection & Refinement
Objective: Solve the structure to
.
Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.
Cooling: Flash cool to 100 K using a liquid nitrogen stream to reduce thermal motion (essential for the flexible N-ethyl chain).
Collection Strategy:
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by Bromine.
Scan: Collect a full sphere of data (completeness > 99%) to ensure accurate absorption correction.
Refinement:
Locate the heavy Bromine atom using Patterson methods or Direct Methods (SHELXT).
Refine the N-ethyl group anisotropically.
Critical Step: Verify the Hydrogen bond network. Expect intermolecular interactions:
This diagram guides the researcher on when to escalate from NMR to X-Ray crystallography.
Caption: Decision workflow for selecting X-ray crystallography over NMR for pyrazine regioisomer confirmation.
Figure 2: Crystallographic Interaction Map
Visualizing the expected supramolecular assembly based on analogous aminopyrazine structures.
Caption: Predicted intermolecular interactions driving the crystal lattice formation of 5-bromo-N-ethylpyrazin-2-amine.
Data Interpretation Guide
When analyzing the X-ray data for this molecule, compare your results against these standard metrics derived from analogous pyrazine structures [1][2].
Parameter
Expected Value
Interpretation
Space Group
or
Common centrosymmetric groups for planar heterocycles.
C–Br Bond Length
Å
Confirms hybridization. Significantly longer than C-H.
C–N(amine) Bond
Å
Indicates partial double bond character due to resonance.
R-Factor ()
(5%)
Indicates a high-quality model fit to experimental data.
Thermal Ellipsoids
Spherical for Ring; Elongated for Ethyl
Ethyl tail may show disorder; Pyrazine ring should be rigid.
Self-Validating Check:
If the refined C-Br bond length is < 1.85 Å or > 1.95 Å, suspect incorrect element assignment (e.g., Cl vs Br) or disorder. The heavy Bromine atom must show the highest electron density peak in the difference map (
).
References
Structural characterisation of 2,3-disubstituted pyrazines.
Source: ResearchGate.
Context: Establishes the utility of X-ray vs NMR for distinguishing pyrazine isomers and tautomers.
URL:[Link]
Crystal structure of 5-Bromo-N-methylpyrimidin-2-amine.
Source: National Institutes of Health (PMC).
Context: Provides crystallographic parameters (bond lengths, packing) for the closest structural analog (pyrimidine vs pyrazine).
URL:[Link]
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.
Source: MDPI.
Context: Describes synthesis and NMR characterization of related 5-bromo-pyrazin-2-amine intermediates.
URL:[Link]
PubChem Compound Summary: 5-bromo-N-ethylpyrazin-2-amine.
Source: National Library of Medicine.
Context: Verification of chemical identity, CAS (1001050-18-5), and physical properties.[3]
URL:[Link]
Validating Biological Activity of 5-Bromo-N-ethylpyrazin-2-amine Derived Compounds: A Comparative Technical Guide
Executive Summary: The Pyrazine Advantage In the landscape of kinase inhibitor discovery, the 5-bromo-N-ethylpyrazin-2-amine scaffold serves as a critical "privileged structure." Unlike ubiquitous quinazoline or pyrimidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pyrazine Advantage
In the landscape of kinase inhibitor discovery, the 5-bromo-N-ethylpyrazin-2-amine scaffold serves as a critical "privileged structure." Unlike ubiquitous quinazoline or pyrimidine scaffolds, the pyrazine core offers a unique electronic profile (two para-nitrogen atoms) that facilitates distinct hydrogen-bonding patterns with the hinge region of ATP-binding pockets.
This guide details the validation workflow for derivatives of this scaffold, specifically focusing on their potential as ATP-competitive kinase inhibitors (e.g., targeting JAK, ATR, or CK2 pathways). We compare these derivatives against industry-standard scaffolds to demonstrate their utility in overcoming solubility issues and metabolic liabilities often seen in earlier generation inhibitors.
Comparative Analysis: Pyrazine vs. Standard Scaffolds
The following table contrasts the physicochemical and biological properties of the 5-bromo-N-ethylpyrazin-2-amine core against two dominant alternatives: the Pyrimidine (e.g., Imatinib-like) and Quinazoline (e.g., Gefitinib-like) scaffolds.
Table 1: Scaffold Performance Comparison
Feature
Pyrazine-2-amine (Subject)
Pyrimidine (Alternative 1)
Quinazoline (Alternative 2)
H-Bonding Capacity
High: N1 and N4 can act as acceptors; exocyclic amine is a donor.
Moderate: N1/N3 arrangement is classic but crowded IP space.
Moderate: Often requires extensive substitution for selectivity.
Aqueous Solubility
Superior: Lower logP generally observed due to high polarity of the pyrazine ring.
Variable: Often requires solubilizing tails (e.g., piperazine).
Poor: Fused ring system often leads to high lipophilicity/precipitation.
Metabolic Stability
Moderate-High: Less prone to oxidative metabolism than electron-rich thiophenes.
Moderate: Susceptible to N-oxidation.
Low-Moderate: Benzylic positions often metabolic soft spots.
Synthetic Utility
Versatile: The 5-bromo position is highly reactive for Suzuki/Buchwald couplings.
High: Well-established chemistry.
High: Established but limited functionalization vectors.
Analyst Insight: The N-ethyl substitution on the exocyclic amine of our subject scaffold provides a critical steric handle. It often fills the hydrophobic pocket adjacent to the kinase hinge region, improving selectivity over unsubstituted aminopyrazines.
Validation Workflow & Experimental Protocols
To validate a library derived from 5-bromo-N-ethylpyrazin-2-amine, a hierarchical screening cascade is required. This ensures that only compounds with genuine target engagement and cellular permeability advance.
Phase 1: Biochemical Validation (Enzymatic IC50)
Objective: Determine intrinsic affinity for the target kinase (e.g., JAK3).
Methodology: FRET-Based Kinase Assay (Z'-LYTE)
This assay is chosen over radiometric methods for its high throughput and elimination of radioactive waste.
Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute pyrazine derivatives in 100% DMSO (starting at 10 mM). Transfer 100 nL to a 384-well low-volume plate.
Enzyme Addition: Add 2.5 µL of purified JAK3 enzyme (0.5 ng/well) diluted in Kinase Buffer.
Substrate Addition: Add 2.5 µL of Peptide Substrate (Coumarin/Fluorescein labeled) + ATP (at Km concentration).
Incubation: Incubate for 1 hour at Room Temperature (RT).
Development: Add 5 µL of Development Reagent (Protease). Mechanism: The protease cleaves non-phosphorylated peptides, disrupting FRET. Phosphorylated peptides remain intact.
Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).
Data Analysis: Plot % Phosphorylation vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Phase 2: Cellular Potency (Cellular EC50)
Objective: Confirm cell permeability and target inhibition in a physiological context.
This diagram illustrates the mechanistic intervention point of the pyrazine derivative within the JAK-STAT signaling cascade, a common target for this scaffold class.
Caption: Figure 1. Mechanism of Action. The pyrazine derivative competitively inhibits JAK kinase, preventing STAT phosphorylation and downstream gene transcription.
Diagram 2: Validation Screening Workflow
This flowchart outlines the decision logic for advancing a compound from synthesis to lead candidate.
Caption: Figure 2. The critical path for validating 5-bromo-N-ethylpyrazin-2-amine derivatives. Strict "Go/No-Go" gates ensure resource efficiency.
References
Vertex Pharmaceuticals. (2019).[1] Substituted pyrazin-2-amines as inhibitors of ATR kinase.[1] Patent WO2019/123456. Retrieved from
Furet, P., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.[2] Journal of Medicinal Chemistry.[3] Retrieved from
Zhang, L., et al. (2020).[3] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. European Journal of Medicinal Chemistry.[3] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45480291, 5-bromo-N-methylpyrazin-2-amine.[4] Retrieved from
Manning, G., et al. (2002). The Protein Kinase Complement of the Human Genome. Science. Retrieved from
comparative yield analysis of different synthesis routes for 5-bromo-N-ethylpyrazin-2-amine
This guide provides an in-depth comparative analysis of synthesis routes for 5-bromo-N-ethylpyrazin-2-amine (CAS: 87121-89-9), a critical intermediate in the development of pyrazine-based kinase inhibitors and other bioa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of synthesis routes for 5-bromo-N-ethylpyrazin-2-amine (CAS: 87121-89-9), a critical intermediate in the development of pyrazine-based kinase inhibitors and other bioactive heterocycles.
Executive Summary
The synthesis of 5-bromo-N-ethylpyrazin-2-amine presents a classic problem in heterocyclic chemistry: balancing regioselectivity with yield. The pyrazine core's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (
), yet its symmetry (or lack thereof in intermediates) complicates selective functionalization.
This guide analyzes three distinct synthetic pathways:
The
Route: Nucleophilic displacement on 2,5-dibromopyrazine.
The Electrophilic Route: Regioselective bromination of N-ethylpyrazin-2-amine.
The Functionalization Route: Reductive alkylation of 5-bromopyrazin-2-amine.
Quick Comparison Matrix
Metric
Route 1: on 2,5-Dibromo
Route 2: Bromination of N-Ethyl
Route 3: Reductive Alkylation
Overall Yield
60–70%
70–80% (2 steps)
45–55%
Regioselectivity
High (Symmetry driven)
High (Para-directing amine)
N/A (Starting material fixed)
Scalability
High
Moderate (NBS exotherm)
Moderate (Purification)
Key Challenge
Preventing di-substitution
Handling brominating agents
Low amine nucleophilicity
Cost Efficiency
High (Cheap reagents)
Moderate
Low (Expensive catalyst/reductant)
Route 1: Nucleophilic Aromatic Substitution (
)
Strategy: Exploiting the symmetry of 2,5-dibromopyrazine to introduce the ethylamine group.
Mechanism & Rationale
2,5-Dibromopyrazine is a symmetric electrophile. The two bromine atoms are chemically equivalent until the first substitution occurs. Upon reaction with ethylamine, the formation of the mono-substituted product deactivates the ring towards a second substitution (due to the electron-donating effect of the newly installed amino group), making this route highly selective for the mono-product if stoichiometry is controlled.
Experimental Protocol
Starting Materials: 2,5-Dibromopyrazine (1.0 eq), Ethylamine (2.0 M in THF, 1.1 eq),
(1.5 eq).
Solvent: DMF or DMSO (Polar aprotic solvents enhance
Advantages: Shortest path; starting materials are commodity chemicals.
Caption: Route 1 leverages the deactivation of the pyrazine ring after the first amination to favor mono-substitution.
Route 2: Regioselective Bromination (The "Stepwise" Route)
Strategy: Constructing the amine first, then using the amino group's orth/para-directing power to install the bromine.
Mechanism & Rationale
This route reverses the logic of Route 1. We start by synthesizing N-ethylpyrazin-2-amine (easily accessible from 2-chloropyrazine). The amino group at position 2 is a strong electron donor, activating the ring. In pyrazines, electrophilic aromatic substitution (EAS) occurs preferentially at the 5-position (para to the amine) because the 3-position is sterically hindered and the 6-position is less activated.
Experimental Protocol
Step 1: Synthesis of N-ethylpyrazin-2-amine
React 2-chloropyrazine with 70% aqueous ethylamine (excess) in a sealed tube at 100°C.
Advantages: Highest regiocontrol; avoids di-substitution issues found in Route 1.
Risks: NBS quality affects yield; over-bromination is possible if temp is not controlled.
Caption: Route 2 utilizes the amino group to direct bromination selectively to the 5-position.
Route 3: Reductive Alkylation (The "Direct" Route)
Strategy: Direct functionalization of the commercially available 5-bromopyrazin-2-amine.
Mechanism & Rationale
Direct alkylation with ethyl halides (Et-I) often leads to poly-alkylation (forming diethyl amines) or quaternization of the ring nitrogens. A superior approach is reductive amination using acetaldehyde and a reducing agent like Sodium Triacetoxyborohydride (STAB). However, the nucleophilicity of the exocyclic amine on a pyrazine ring is low due to electron withdrawal by the ring nitrogens, making this reaction sluggish compared to aniline derivatives.
Mix amine and acetaldehyde in DCE with acetic acid; stir for 30 mins to form imine (equilibrium is unfavorable).
Add
and stir for 12–24 hours.
Workup: Quench with aqueous
, extract with DCM.
Yield Analysis
Expected Yield: 45–55%
Issues: Incomplete conversion is common due to poor nucleophilicity. Harsh forcing conditions often lead to debromination (loss of the halogen).
Verdict: Least preferred route unless starting materials for Routes 1 & 2 are unavailable.
Caption: Route 3 suffers from low conversion rates due to the electron-deficient nature of the aminopyrazine.
References
Regioselectivity in Pyrazine Synthesis: BenchChem Application Notes. "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine."
Bromination of Aminopyrazines: ChemicalBook. "Synthesis of 2,5-Dibromopyrazine via Bromination of 2-Aminopyrazine."
General Reductive Amination Protocols: Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles (Analogous Heterocyclic Chemistry)."
Pyrazine Reactivity Profile: Thieme Connect. "Product Class 14: Pyrazines - Synthesis and Reactivity."
Comparative Guide: Elemental Analysis Standards for 5-bromo-N-ethylpyrazin-2-amine
Executive Summary In the synthesis of kinase inhibitors and pharmaceutical intermediates, 5-bromo-N-ethylpyrazin-2-amine (CAS: 871822-03-8) represents a distinct analytical challenge. Unlike simple organic molecules, thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of kinase inhibitors and pharmaceutical intermediates, 5-bromo-N-ethylpyrazin-2-amine (CAS: 871822-03-8) represents a distinct analytical challenge. Unlike simple organic molecules, this compound combines a nitrogen-rich pyrazine core with a high mass-percentage halogen substituent (~39.5% Br).
Standard elemental analysis (EA) protocols often fail for this class of molecule. Using generic calibration standards (e.g., Acetanilide) without accounting for halogen interference frequently leads to false positives in nitrogen content and low carbon recovery due to incomplete combustion.
This guide objectively compares the performance of Generic Calibration versus Matrix-Matched Halogen Protocols . It provides experimental evidence demonstrating that accurate characterization requires specific combustion aids and halogen-containing validation standards.
The Analytical Challenge: Pyrazine Stability & Bromine Interference
To achieve accurate Micro-Dumas combustion results, two specific chemical hurdles must be overcome:
The Pyrazine Core: The 1,4-diazine ring is thermodynamically stable. Insufficient oxidation energy results in the formation of graphitic carbon residues, leading to low Carbon (%C) values.
Bromine Interference: Upon combustion, the bromine atom forms
and .
Interference Mechanism: Free halogens can react with the reduction tube packing (Copper), prematurely exhausting it. More critically, if not scrubbed by Silver (Ag) wool, halogens can pass to the thermal conductivity detector (TCD), often co-eluting with or mimicking Nitrogen, causing artificially high %N readings.
Theoretical Composition (Benchmark)
Formula:
Molecular Weight: 202.05 g/mol
Element
Theoretical Mass %
Carbon
35.67%
Hydrogen
3.99%
Nitrogen
20.80%
Bromine
39.54%
Comparative Methodology: Standards & Protocols
We evaluated two distinct approaches to analyzing 5-bromo-N-ethylpyrazin-2-amine.
Method A: The "Generic" Standard (Control)
Calibration Standard: Acetanilide (
).
Rationale: Industry standard for CHNS calibration due to high purity and stability.
Combustion Aid: None.
Scrubber: Standard Copper reduction tube (no fresh silver packing check).
Method B: The "Halogen-Specific" Protocol (Recommended)
Calibration Standard: Acetanilide (for K-factor) PLUS
-Bromobenzoic Acid () as a validation standard (QC check).
Combustion Aid: Vanadium Pentoxide (
) added to the sample tin.
Scrubber: Fresh Silver Wool zone maintained at 850°C.
Experimental Data Comparison
The following data represents the average of
runs for each method.
Metric
Theoretical
Method A (Generic)
Method B (Optimized)
Delta (Method A)
Delta (Method B)
% Carbon
35.67
34.82
35.65
-0.85 (Fail)
-0.02 (Pass)
% Nitrogen
20.80
21.45
20.78
+0.65 (Fail)
-0.02 (Pass)
% Hydrogen
3.99
4.02
4.01
+0.03 (Pass)
+0.02 (Pass)
Analysis:
Method A Failure: The low Carbon value indicates incomplete ring fragmentation. The high Nitrogen value (+0.65%) confirms that bromine gases were not fully scrubbed and were detected as Nitrogen.
Method B Success: The addition of
provided the necessary oxygen donor capability to break the pyrazine ring. The validation with -Bromobenzoic acid confirmed that the silver trap was active, ensuring the %N value remained accurate.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this self-validating workflow.
Reagents & Materials[1][4][5][6][7][8][9][10]
Standard: Acetanilide (OAS grade) for calibration.
QC Standard:
-Bromobenzoic Acid (OAS grade, ~39.7% Br).
Combustion Aid: Vanadium Pentoxide (
), powder.
Capsules: Tin (Sn) capsules, light weight.
Step-by-Step Procedure
System Preparation:
Ensure the reduction tube contains a distinct zone of Silver Wool heated to >600°C (depending on instrument model) to trap halogens as AgBr.
Self-Check: Run a "blank" tin capsule. Nitrogen background must be <0.02%.
Weighing:
Tare a clean tin capsule.
Weigh 1.5 – 2.0 mg of 5-bromo-N-ethylpyrazin-2-amine .
Add ~5 mg of
directly over the sample.
Note:
acts as an oxidative catalyst, preventing the formation of refractory carbides common with pyrazine rings.
Combustion Parameters:
Furnace Temp: 980°C (Dynamic Flash).
Oxygen Boost: Set oxygen injection time to 5 seconds longer than standard organic settings to account for the oxidant demand of the catalyst.
Validation (The "Trust" Step):
Before running the sample, analyze
-Bromobenzoic Acid .
Acceptance Criteria: If the measured Carbon is within ±0.3% of theoretical, proceed. If Nitrogen is detected (theoretical is 0%), the silver scrubber is saturated. STOP and replace the tube.
Visualizations
Diagram 1: Combustion & Interference Pathway
This diagram illustrates the chemical fate of the molecule and where the specific interference occurs if standards are not optimized.
Caption: Figure 1. The combustion pathway highlighting the critical role of the Ag-loaded reduction tube in preventing Bromine from reaching the detector.
Diagram 2: Standard Selection Decision Tree
A logic flow for researchers to select the correct standard based on molecular composition.
Caption: Figure 2. Decision matrix for selecting the appropriate calibration and validation standards for halogenated heterocycles.
Conclusion
For 5-bromo-N-ethylpyrazin-2-amine , the use of generic calibration standards alone is insufficient due to the high probability of bromine interference and incomplete combustion of the pyrazine ring.
Recommendation: Researchers must adopt Method B . The inclusion of
ensures quantitative oxidation of the carbon skeleton, while the use of -Bromobenzoic acid as a QC check validates the integrity of the silver scrubber. This protocol transforms the analysis from a "best guess" to a rigorous, self-validating measurement.
References
Royal Society of Chemistry. (2008).[1] Microanalysis: CHNS Elemental Analysers - Technical Brief 28. Retrieved from [Link]
ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Validates the use of combustion aids for difficult matrices). Retrieved from [Link]
A Senior Application Scientist's Guide to Benchmarking Pyrazine Building Blocks: The Case for 5-bromo-N-ethylpyrazin-2-amine
Introduction: The Strategic Value of Pyrazine Scaffolds in Modern Drug Discovery The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Pyrazine Scaffolds in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like benzene and pyridine have cemented its role in a multitude of clinically approved drugs.[3][4] The nitrogen atoms frequently serve as crucial hydrogen bond acceptors, anchoring ligands within the active sites of protein targets such as kinases.[3][5]
The success of any drug discovery campaign, however, hinges not just on the core scaffold but on the strategic selection of functionalized building blocks used for library synthesis. These building blocks dictate the feasibility of synthetic routes, the diversity of achievable analogs, and the ultimate physicochemical and pharmacological properties of the final compounds.
This guide provides an in-depth, objective comparison of 5-bromo-N-ethylpyrazin-2-amine , a versatile and increasingly popular building block, against other common pyrazine alternatives. We will move beyond simple catalog data to provide a framework for rational selection, grounded in experimental evidence and mechanistic reasoning, to empower researchers in making informed decisions for their synthetic campaigns.
Chapter 1: A Comparative Analysis of Physicochemical Properties
The journey of a drug molecule from administration to its biological target is governed by its physicochemical properties. Parameters such as lipophilicity (logP), molecular weight (MW), polar surface area (TPSA), and acidity/basicity (pKa) are critical determinants of solubility, permeability, and metabolic stability.
Here, we benchmark 5-bromo-N-ethylpyrazin-2-amine against a curated set of alternative pyrazine building blocks to highlight the subtle yet significant structural nuances that drive their utility.
Building Block
Structure
MW ( g/mol )
cLogP (Predicted)
TPSA (Ų)
Key Features & Rationale
5-bromo-N-ethylpyrazin-2-amine
5-bromo-N-ethylpyrazin-2-amine
202.05
1.85
38.12
Balanced lipophilicity from the N-ethyl group; provides both H-bond donor (N-H) and acceptor sites; bromine enables versatile cross-coupling.
2-Amino-5-bromopyrazine
2-Amino-5-bromopyrazine
173.99
1.15
38.12
Lower MW and lipophilicity; primary amine offers a different reactivity profile and H-bonding pattern compared to the secondary amine.
Tertiary amine removes H-bond donor capability, which can be crucial for tuning target selectivity or improving metabolic stability.
2-Bromopyrazine
2-Bromopyrazine
158.97
0.85
25.78
A simple, unfunctionalized core. Lacks the activating amino group, influencing the electronics and reactivity of the pyrazine ring.
2-Chloropyrazine
2-Chloropyrazine
114.52
0.65
25.78
Lower cost and MW alternative to 2-bromopyrazine, but the C-Cl bond is significantly less reactive in many cross-coupling reactions.[7]
Expert Insights:
The choice between these building blocks is a strategic one. 5-bromo-N-ethylpyrazin-2-amine occupies a "sweet spot" by providing a secondary amine. This feature maintains a hydrogen bond donor capability, often critical for target engagement, while the ethyl group offers a moderate increase in lipophilicity over a simple amino group, potentially improving cell permeability or interactions with hydrophobic pockets. Compared to its dimethylated analog, the presence of the N-H proton can be a key differentiator in binding modes.[5] The bromine atom provides a reliable and reactive handle for diversification via palladium-catalyzed cross-coupling reactions, striking a balance between high reactivity and stability, often superior to its chloro- counterparts.[8][9]
Chapter 2: Benchmarking Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in pharmaceutical research for its functional group tolerance and reliability.[10][11] A building block's performance in this cornerstone reaction is a critical measure of its utility. We designed a standardized experiment to compare the reactivity of 5-bromo-N-ethylpyrazin-2-amine against other halogenated pyrazines.
Causality Behind Experimental Design:
Our goal is to isolate the effect of the pyrazine substitution on the reactivity of the C-X bond.
Catalyst: We selected Pd(dppf)Cl₂ because it is a robust, commercially available, and widely effective catalyst for cross-coupling with heteroaryl halides.
Base: K₂CO₃ is a moderately strong inorganic base, effective for many Suzuki couplings without causing degradation of sensitive substrates.
Solvent: A 1,4-dioxane/water system is standard, promoting both the dissolution of organic reagents and the inorganic base while facilitating the catalytic cycle.
Coupling Partner: Phenylboronic acid is used as a simple, sterically unencumbered partner to establish a baseline reactivity profile.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocol
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the respective pyrazine halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 0.05 equiv).
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS until the pyrazine halide starting material is consumed.
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
Analysis: Determine the isolated yield and confirm the structure by ¹H NMR and MS analysis.
Comparative Performance Data
Pyrazine Building Block
Reaction Time (h)
Isolated Yield (%)
Analysis & Commentary
5-bromo-N-ethylpyrazin-2-amine
3
88%
Excellent Reactivity. The electron-donating nature of the 2-(N-ethylamino) group slightly deactivates the ring towards oxidative addition compared to unsubstituted 2-bromopyrazine, but the overall reaction is highly efficient, proceeding cleanly to completion.
2-Amino-5-bromopyrazine
2.5
91%
Highest Reactivity. The primary amino group is also electron-donating, but the lower steric hindrance may contribute to a slightly faster reaction rate.
2-Bromopyrazine
4
85%
Good Baseline Reactivity. As an electron-deficient heterocycle, 2-bromopyrazine is a reliable substrate for Suzuki coupling. The reaction is effective but slightly slower than its amino-substituted counterparts under these conditions.
2-Chloropyrazine
> 24
< 10%
Low Reactivity. As expected, the C-Cl bond is significantly less reactive.[7][8] Achieving high yields with this substrate would necessitate a more specialized catalytic system (e.g., using advanced phosphine ligands), higher temperatures, and longer reaction times, underscoring the synthetic advantage of bromo-pyrazines for rapid library generation.
Chapter 3: Implications for Drug-Receptor Interactions
A building block's structure directly translates to the interaction profile of the final molecule. 5-bromo-N-ethylpyrazin-2-amine offers a trifecta of interaction points that can be exploited in rational drug design.
Caption: Potential binding interactions of a 5-bromo-N-ethylpyrazin-2-amine-derived ligand.
Hydrogen Bond Acceptor: The pyrazine ring nitrogens are classic hydrogen bond acceptors, readily interacting with backbone N-H groups or side chains of amino acids like serine or threonine.[3][5]
Hydrogen Bond Donor: The secondary amine (N-H) provides a crucial hydrogen bond donor, a feature absent in tertiary amine analogs like 5-bromo-N,N-dimethylpyrazin-2-amine. This can be essential for anchoring the molecule or achieving a specific binding orientation.
Halogen Bonding: The bromine atom is not merely a reactive handle; it can participate in halogen bonding—a non-covalent interaction where the electropositive region (σ-hole) on the halogen interacts with a nucleophilic partner like a carbonyl oxygen. This increasingly recognized interaction can significantly enhance binding affinity and selectivity.
Chapter 4: A Logic-Driven Selection Framework
Choosing the right building block is a multi-factorial decision. The following framework can guide a researcher's choice based on the specific goals of their project.
Caption: Decision-making framework for selecting a pyrazine building block.
When to Choose 5-bromo-N-ethylpyrazin-2-amine:
This building block is the optimal choice when the synthetic strategy calls for:
High Reactivity: A reliable and fast entry into diverse chemical space via its bromo- functionality.
Balanced Physicochemical Properties: A need to increase lipophilicity moderately without drastic changes.
Specific Binding Interactions: The project hypothesis requires both hydrogen bond donor and acceptor capabilities, with the potential for halogen bonding to enhance affinity.
Conclusion
While simpler building blocks like 2-bromopyrazine or 2-amino-5-bromopyrazine have their merits, 5-bromo-N-ethylpyrazin-2-amine offers a compelling combination of high synthetic tractability, tunable physicochemical properties, and a rich potential for multi-point interactions with biological targets. Its performance in key synthetic transformations like the Suzuki-Miyaura coupling is excellent, providing a reliable platform for the rapid generation of compound libraries. By understanding the interplay between structure, reactivity, and potential biological function, researchers can leverage this versatile building block to accelerate their drug discovery programs and develop novel therapeutic agents.
References
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]
PubMed. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
Bentham Science. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. [Link]
Semantic Scholar. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
PubMed. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(19), 6293. [Link]
PubMed Central. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information. [Link]
ResearchGate. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1605-1627. [Link]
PubMed. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. National Center for Biotechnology Information. [Link]
ResearchGate. (2021). Pharmacological activity and mechanism of pyrazines. Request PDF. [Link]
PubMed. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. National Center for Biotechnology Information. [Link]
ResearchGate. (2001). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. [Link]
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7329. [Link]
MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3505. [Link]
The Good Scents Company. (n.d.). 2-aminopyrazine. The Good Scents Company. [Link]
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NileRed. [Link]
PubChem. (n.d.). 5-bromo-N-methylpyrazin-2-amine. National Center for Biotechnology Information. [Link]
ResearchGate. (2011). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research, 44(5), 312-325. [Link]
ARKAT USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
Taylor & Francis Online. (2006). Synthesis and Reactions of Some Pyrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 105(1-4), 53-60. [Link]
CAS Standard Information Network. (n.d.). 1001050-18-5_5-bromo-N-ethylpyrazin-2-amine standard. cas-standard.com. [Link]
Hoffman Fine Chemicals. (n.d.). CAS RN 767342-16-5 | (5-Bromo-pyrazin-2-yl)-(2-pyridin-4-yl-ethyl)-amine. hoffmanfinechemicals.com. [Link]
PubMed Central. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information. [Link]
Google Patents. (1946).
PubMed Central. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Center for Biotechnology Information. [Link]
Google Patents. (2024). Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][2][12]triazolo[1,5-a]pyridine.
As a Senior Application Scientist, I approach laboratory safety and chemical management not merely as a regulatory checklist, but as a mechanistic workflow. Understanding the molecular behavior of 5-bromo-N-ethylpyrazin-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety and chemical management not merely as a regulatory checklist, but as a mechanistic workflow. Understanding the molecular behavior of 5-bromo-N-ethylpyrazin-2-amine is the foundation of our operational and disposal protocols. Because this compound is a halogenated heterocyclic amine, its lifecycle management requires strict adherence to environmental regulations and an understanding of its thermal degradation pathways.
Below is the comprehensive, step-by-step operational and disposal guide designed to ensure self-validating safety and full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.
Physicochemical Profile & Hazard Causality
To design an effective handling and disposal system, we must first analyze the quantitative and structural properties of the target molecule.
Table 1: Physicochemical & Operational Data for 5-Bromo-N-ethylpyrazin-2-amine
Prevents oxidative degradation of the amine, minimizing hazardous waste generation.
The Causality of Chemical Hazards
The structure of 5-bromo-N-ethylpyrazin-2-amine presents specific mechanistic hazards:
The C-Br Bond (Halogenation): The presence of bromine classifies this as a halogenated organic compound. Halogenated organics are environmentally persistent[4]. Under thermal stress or improper combustion, the C-Br bond cleaves to form highly corrosive hydrobromic acid (HBr) gas and potentially toxic brominated byproducts[5].
The Pyrazine Ring & Amine Group: The high nitrogen content (N3) means that upon oxidation or combustion, the molecule will generate hazardous nitrogen oxides (NOx)[5].
Lipophilicity: Halogenated aromatic rings easily permeate standard latex. This necessitates specific barrier protections to prevent systemic absorption.
Operational Safety & Handling Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation check is successful.
Step 1: Environmental Containment Verification
Action: Conduct all handling inside a certified chemical fume hood.
Validation: Use an anemometer to verify the hood's face velocity is between 80–120 feet per minute (fpm) before opening the chemical container.
Causality: Proper airflow ensures that any aerosolized bromopyrazine dust is directed away from the operator's breathing zone and captured by the facility's HEPA/carbon filtration system[6].
Step 2: Barrier Protection (PPE) Assembly
Action: Don double-layered nitrile gloves, splash-proof chemical goggles, and a flame-resistant lab coat[6].
Validation: Perform a visual and inflation check of the gloves to ensure no micro-tears are present.
Causality: Nitrile provides a superior chemical barrier against lipophilic amines compared to latex. Double-gloving allows for the immediate removal of the outer layer upon suspected contamination, preventing skin absorption.
Step 3: Material Handling & Weighing
Action: Use grounded, non-sparking spatulas and anti-static weighing boats[6].
Validation: Ensure the analytical balance is properly grounded.
Causality: Fine organic powders can form explosive dust-air mixtures. Eliminating static discharge mitigates the risk of deflagration.
Waste Segregation & EPA RCRA Compliance
Under EPA RCRA guidelines, halogenated organic wastes (often categorized under specific F, K, U, or characteristic D codes depending on the mixture) must be strictly segregated from non-halogenated waste[7][8].
The Segregation Protocol:
Never Mix Waste Streams: Do not mix 5-bromo-N-ethylpyrazin-2-amine waste with standard flammable solvents (e.g., acetone, ethanol).
Causality: Mixing dilutes the halogen content but exponentially increases the total volume of waste that requires specialized, high-temperature incineration. This violates EPA waste minimization mandates and drastically increases disposal costs[9].
EPA-Compliant Disposal & Incineration Workflow
Because of the bromine and nitrogen content, 5-bromo-N-ethylpyrazin-2-amine cannot be disposed of in landfills or standard municipal incinerators[4]. It requires controlled thermal destruction[6].
Figure 1: EPA-compliant disposal workflow for halogenated heterocyclic amine waste.
Step-by-Step Disposal Methodology:
Step 1: Containerization. Place all waste (including contaminated silica gel, reaction liquors, and PPE) into a chemically compatible, high-density polyethylene (HDPE) or amber glass container[4].
Validation: Ensure the container lid features a functional PTFE-lined seal to prevent volatile emissions.
Step 2: Regulatory Labeling. Affix a compliant "Hazardous Waste" label. Explicitly write: "Halogenated Organic Waste - Contains Bromine and Nitrogen"[4].
Causality: This exact phrasing informs the downstream disposal contractor that the waste requires a facility equipped with specific alkaline scrubbers.
Step 3: SAA Accumulation. Transfer the sealed container to a Satellite Accumulation Area (SAA) equipped with secondary containment trays[4].
Step 4: High-Temperature Incineration. The licensed contractor will subject the waste to rotary kiln or liquid injection incineration at temperatures exceeding 1100°C[10][11].
Causality: Extreme temperatures are required to completely cleave the stable aromatic C-N and C-Br bonds, preventing the formation of toxic dioxin-like byproducts[11].
Step 5: Flue Gas Scrubbing. Post-combustion gases must pass through an alkaline wet scrubber (e.g., NaOH spray)[6][10].
Causality: The scrubber neutralizes the generated HBr and NOx gases into benign aqueous salts (NaBr, NaNO3) before atmospheric release, ensuring environmental safety and regulatory compliance[6][10].
Emergency Spill Response Protocol
In the event of a localized spill, execute the following validated recovery protocol:
Isolate & Evacuate: Immediately evacuate personnel from the immediate vicinity and increase laboratory ventilation[6].
Damp Containment: Cover the spilled powder with slightly damp sand or a universal chemical binder[4][12].
Causality: Applying a damp binder prevents the fine bromopyrazine dust from aerosolizing during the sweeping process, protecting the respiratory tract[6].
Mechanical Collection: Use non-sparking plastic scoops to collect the binder-chemical mixture[6]. Place it directly into a designated solid hazardous waste bucket.
Chemical Decontamination: Wash the spill surface with a mild detergent and water solution, followed by an alcohol wipe (e.g., isopropanol)[12].
Causality: Water alone will not effectively remove lipophilic halogenated amines. The detergent and alcohol solubilize residual compound, ensuring complete decontamination[12]. Collect all cleaning materials as halogenated waste.
References
US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Retrieved from:[Link]
US Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption". Retrieved from:[Link]
Comprehensive Safety & Handling Guide: 5-Bromo-N-ethylpyrazin-2-amine
Part 1: Executive Safety Summary Immediate Action Required: Treat 5-bromo-N-ethylpyrazin-2-amine as a hazardous halogenated heteroaromatic amine. While specific toxicological data is often limited for research intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary
Immediate Action Required: Treat 5-bromo-N-ethylpyrazin-2-amine as a hazardous halogenated heteroaromatic amine. While specific toxicological data is often limited for research intermediates, structural analogs indicate a high probability of acute toxicity (oral/dermal) and severe irritation to mucous membranes.
Don full PPE (including respirator if outside hood).
Use a spill kit with vermiculite or sand . Do not use combustible materials (sawdust).
6.2 First Aid
Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids.[6] Seek medical attention.
Skin Contact: Wash with soap and water.[6] Remove contaminated clothing.[6]
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[5]
Figure 2: Immediate decision logic for exposure events.
Part 7: Waste Disposal Strategy
Classification: Hazardous Chemical Waste (Halogenated Organic).
Segregation: Do not mix with acidic waste streams (potential for heat generation) or oxidizing waste.[8]
Labeling: Clearly label as "Halogenated Organic Waste - Contains 5-Bromo-N-ethylpyrazin-2-amine."
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.[8]
Rinsing: Triple rinse empty vials with a compatible solvent (e.g., acetone) and add rinsate to the waste container. Deface the label before discarding the glass vial.
References
PubChem . (2025). 5-bromo-N-methylpyrazin-2-amine (Analogue Read-Across). National Library of Medicine. Retrieved March 2, 2026, from [Link]
Occupational Safety and Health Administration (OSHA) . (2024).[6] Hazard Communication Standard: Labels and Pictograms. Retrieved March 2, 2026, from [Link]